molecular formula C11H17ClN2O2 B180101 Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride CAS No. 162576-01-4

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Cat. No.: B180101
CAS No.: 162576-01-4
M. Wt: 244.72 g/mol
InChI Key: UXWLBNDYLILRTJ-UHFFFAOYSA-N
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Description

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWLBNDYLILRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597051
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162576-01-4
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, with the Chemical Abstracts Service (CAS) number 162576-01-4 , is a chemical compound of interest in the fields of organic synthesis and pharmaceutical development.[1][2][3] Its structure, featuring a carbamate functional group and a hydrochloride salt, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a detailed, albeit inferred, synthetic protocol, and a discussion of its potential applications, with a focus on its role as a protected amine in multi-step synthetic strategies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 162576-01-4[1][2][3]
Molecular Formula C₁₁H₁₇ClN₂O₂[1][2]
Molecular Weight 244.72 g/mol [1][2]
Purity ≥95-97% (typical)[1][2]
Storage Store at room temperature.[2]

Note: Specific data for melting point, boiling point, and solubility were not available in the searched literature. These properties would need to be determined experimentally.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the searched literature, a plausible synthetic route can be devised based on general principles of organic chemistry and established methods for the synthesis of similar carbamate compounds. The proposed synthesis involves the reaction of N-methyl-ethane-1,2-diamine with benzyl chloroformate.

Reaction Scheme:

The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Experimental Workflow:

The logical workflow for this synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis Workflow start Start: Reagents reagents N-methyl-ethane-1,2-diamine Benzyl Chloroformate Inert Solvent (e.g., Dichloromethane) Base (e.g., Triethylamine) start->reagents Prepare reaction Reaction: - Dissolve diamine and base in solvent. - Cool the mixture (0°C). - Add benzyl chloroformate dropwise. - Stir at room temperature. reagents->reaction Combine workup Aqueous Workup: - Wash with water and brine. - Dry organic layer (e.g., Na₂SO₄). - Filter and concentrate. reaction->workup Process purification Purification: Column Chromatography workup->purification Isolate salt_formation Salt Formation: - Dissolve purified carbamate in a suitable solvent (e.g., Ether). - Add ethereal HCl. - Isolate the precipitate by filtration. purification->salt_formation Convert product Final Product: This compound salt_formation->product Obtain

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-ethane-1,2-diamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane.

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. To this stirred solution, add benzyl chloroformate (1 equivalent) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbamate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified Benzyl (2-aminoethyl)(methyl)carbamate in a minimal amount of a suitable solvent such as diethyl ether. To this solution, add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Role as a Protecting Group in Organic Synthesis

The primary utility of this compound lies in its function as a protected form of N-methylethylenediamine. In multi-step syntheses, it is often necessary to selectively react one functional group in the presence of others. The benzyl carbamate (Cbz) group serves as an effective protecting group for the secondary amine, allowing the primary amine to undergo various chemical transformations.

The general strategy for utilizing this compound as a protecting group is outlined below.

G cluster_protection Protecting Group Strategy start Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride deprotection_primary Selective Reaction at Primary Amine start->deprotection_primary Functionalization deprotection_secondary_step Deprotection of Cbz Group deprotection_primary->deprotection_secondary_step Removal of Protecting Group deprotection_secondary Reaction at Secondary Amine deprotection_secondary_step->deprotection_secondary Further Functionalization final_product Final Product deprotection_secondary->final_product

Caption: A logical diagram illustrating the use of the Cbz group as a protecting strategy.

The Cbz group is stable to a variety of reaction conditions but can be readily removed when desired. Common deprotection methods include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or treatment with strong acids.[4] A recent method also describes the deprotection of carbamates using 2-mercaptoethanol.[5] This orthogonality allows for the selective deprotection of the Cbz group without affecting other acid- or base-labile protecting groups that may be present in the molecule.

Potential Applications and Signaling Pathways

While specific biological activities or involvement in signaling pathways for this compound have not been detailed in the available literature, its structural motif is relevant to medicinal chemistry. Carbamate-containing compounds are known to exhibit a wide range of biological activities and are found in various pharmaceuticals and pesticides.[6]

The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used to introduce a protected diamine moiety into a larger molecular scaffold, which is a common feature in many biologically active compounds, including enzyme inhibitors and receptor ligands.

The general class of carbamates has been shown to interact with various biological targets. For example, some carbamates are known to act as acetylcholinesterase inhibitors.[6] Furthermore, exposure to certain carbamates can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[6] It is plausible that derivatives synthesized from this compound could be designed to interact with specific biological pathways, but this would require further research and development.

Safety and Handling

This compound is classified as an irritant.[7] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Skin: Wash off with soap and plenty of water.

  • Ingestion: Rinse mouth with water.

  • Inhalation: Move to fresh air.

In all cases of exposure, seek medical attention.[7]

Conclusion

This compound is a valuable chemical intermediate for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. Its utility as a protected diamine allows for selective functionalization in multi-step synthetic sequences. While specific biological data for this compound is limited, its structural components are relevant to the design of new therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant nature. Further experimental investigation is required to fully characterize its physical properties and explore its potential biological activities.

References

An In-depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and available data for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on its structural analog, Benzyl (2-aminoethyl)carbamate hydrochloride, to provide a comparative context for researchers.

Core Compound: this compound

This compound is a carbamate derivative with potential applications as a chemical intermediate in organic synthesis.

Chemical Structure and Identifiers

The structure of this compound is characterized by a benzyl carbamate core with a methyl group and a 2-aminoethyl chain attached to the nitrogen atom, and it is supplied as a hydrochloride salt.

Diagram 1: Chemical Structure of this compound

G cluster_key Structural Components cluster_molecule This compound Benzyl Group Benzyl Group Carbamate Linkage Carbamate Linkage Methyl Group Methyl Group Aminoethyl Chain Aminoethyl Chain Hydrochloride Salt Hydrochloride Salt C6H5 C6H5 CH2_benzyl CH2 C6H5->CH2_benzyl O_ester O CH2_benzyl->O_ester C_carbonyl C=O O_ester->C_carbonyl N_carbamate N C_carbonyl->N_carbamate CH3 CH3 N_carbamate->CH3 CH2_ethyl1 CH2 N_carbamate->CH2_ethyl1 CH2_ethyl2 CH2 CH2_ethyl1->CH2_ethyl2 NH2 NH3+ CH2_ethyl2->NH2 Cl Cl- NH2->Cl

Caption: Logical diagram of the core structural components.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueSource
CAS Number 162576-01-4[1]
Molecular Formula C₁₁H₁₇ClN₂O₂[1]
Molecular Weight 244.72 g/mol [1]
SMILES CN(CCN)C(=O)OCC1=CC=CC=C1.Cl[1]
Purity ≥97%[1]
Storage 4°C, sealed storage, away from moisture[1]
Topological Polar Surface Area (TPSA) 55.56 Ų[1]
logP 1.6355[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]
Experimental Data
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available literature. However, general synthetic routes for similar carbamates often involve the reaction of a corresponding amine with a benzyl chloroformate derivative.

Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity or associated signaling pathways for this compound. It is primarily cataloged as a chemical intermediate.

Structural Analog: Benzyl (2-aminoethyl)carbamate hydrochloride

For comparative purposes, this section provides information on the non-methylated analog, Benzyl (2-aminoethyl)carbamate hydrochloride. This compound is more extensively documented and can serve as a reference.

Chemical Structure and Identifiers
PropertyValueSource
CAS Number 72080-83-2[2][3][4][5][6]
Molecular Formula C₁₀H₁₅ClN₂O₂[3]
Molecular Weight 230.69 g/mol [3][7]
IUPAC Name benzyl N-(2-aminoethyl)carbamate hydrochloride[5][6]
Synonyms N-Cbz-ethylenediamine hydrochloride, N-(2-Aminoethyl)carbamic acid benzyl ester hydrochloride[3]
Physicochemical Properties
PropertyValueSource
Melting Point 169-172 °C[3][6]
Storage Temperature 2-8°C[3]
Experimental Data

While specific spectra are not provided here, sources indicate the availability of experimental data, including ¹H NMR, for Benzyl (2-aminoethyl)carbamate hydrochloride.[2][8]

Synthesis and Use

Benzyl (2-aminoethyl)carbamate hydrochloride is used as a pharmaceutical intermediate.[3] A general synthesis involves the reaction of N-Cbz-N'-Boc-ethylenediamine with HCl in an appropriate solvent. It is also used as a reagent in the synthesis of opioid ligands.

Conclusion

This compound is a chemical compound for which basic structural and physicochemical data are available. However, a comprehensive understanding of its chemical and biological properties is limited by the lack of published experimental data and protocols. Researchers interested in this molecule may need to perform de novo characterization and synthesis. The information provided for its structural analog, Benzyl (2-aminoethyl)carbamate hydrochloride, offers a valuable point of reference.

References

An In-depth Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its nomenclature, physicochemical properties, and synthesis.

Chemical Identity and Nomenclature

IUPAC Name: this compound

CAS Number: 162576-01-4

Molecular Formula: C₁₁H₁₇ClN₂O₂

Molecular Weight: 244.72 g/mol

Synonyms:
  • N-(2-aminoethyl)-N-methyl-carbamic acid benzyl ester hydrochloride

  • Benzyl (2-aminoethyl)(methyl)-carbamate hydrochloride

Physicochemical Properties

The following table summarizes the known quantitative data for this compound. This information is primarily sourced from chemical supplier data.

PropertyValue
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Purity ≥97%
Storage Conditions 4°C, sealed storage, away from moisture

Synthesis

Conceptual Synthesis Workflow

The logical relationship for a potential synthesis is outlined below. This workflow starts from commercially available precursors and proceeds through the key intermediate, Benzyl (2-aminoethyl)carbamate.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Methylation cluster_3 Step 4: Salt Formation A N-Boc-ethylenediamine C Benzyl (2-(tert-butoxycarbonylamino)ethyl)carbamate A->C B Benzyl chloroformate B->C D Benzyl (2-aminoethyl)carbamate C->D  Acidic  Deprotection F Benzyl (2-aminoethyl)(methyl)carbamate D->F E Methylating Agent (e.g., Methyl iodide) E->F H This compound F->H G Hydrochloric Acid G->H

Caption: Conceptual multi-step synthesis of the target compound.

General Experimental Considerations

Step 1 & 2: Synthesis of Benzyl (2-aminoethyl)carbamate

The synthesis of the precursor, Benzyl (2-aminoethyl)carbamate, can be achieved by reacting a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, with benzyl chloroformate. The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions to yield the free amine of Benzyl (2-aminoethyl)carbamate.

Step 3: N-Methylation

The secondary amine of Benzyl (2-aminoethyl)carbamate can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to scavenge the acid byproduct. The reaction conditions would need to be carefully controlled to favor mono-methylation and avoid quaternization of the amine.

Step 4: Hydrochloride Salt Formation

The final hydrochloride salt can be prepared by treating the free base of Benzyl (2-aminoethyl)(methyl)carbamate with a solution of hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol, followed by precipitation and isolation of the salt.

Biological Activity and Applications

Currently, there is no publicly available information regarding the biological activity of this compound. It is not associated with any known signaling pathways, nor are there published experimental workflows detailing its use in biological systems. Its primary utility, as suggested by its chemical structure and the nature of commercially available compounds, is likely as a chemical intermediate or building block in the synthesis of more complex molecules for drug discovery and development. The presence of a protected primary amine and a secondary carbamate nitrogen allows for sequential chemical modifications, making it a potentially versatile scaffold for creating libraries of compounds for screening.

Conclusion

This compound is a chemical compound with well-defined chemical identity and basic physicochemical properties. While a detailed, validated synthesis protocol is not publicly documented, its preparation can be reasonably inferred from standard synthetic methodologies. The lack of information on its biological activity or applications presents an opportunity for future research to explore the potential of this molecule in various scientific and therapeutic areas. Researchers and drug development professionals may find this compound to be a useful starting material for the synthesis of novel chemical entities.

Physical and chemical properties of N-Cbz-N-methylethylenediamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-N-methylethylenediamine hydrochloride, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes information on the corresponding free base and the parent diamine to provide a thorough understanding of the compound's characteristics.

Chemical Identity and Physical Properties

N-Cbz-N-methylethylenediamine hydrochloride is the hydrochloride salt of N-methylethylenediamine with one of its amino groups protected by a carboxybenzyl (Cbz) group. This protection strategy is crucial in multi-step syntheses, allowing for selective functionalization of the free amine.

Table 1: Physical and Chemical Properties of N-Cbz-N-methylethylenediamine Hydrochloride and Related Compounds

PropertyN-Cbz-N-methylethylenediamine HydrochlorideN-Cbz-N-methylethylenediamine (Free Base)N-methylethylenediamine (Parent Compound)
CAS Number 162576-01-4[1][2][3]19023-94-0[4][5]109-81-9
Molecular Formula C₁₁H₁₇ClN₂O₂[1][2]C₁₁H₁₆N₂O₂[5]C₃H₁₀N₂
Molecular Weight 244.72 g/mol [1][2]208.26 g/mol [5]74.12 g/mol
Appearance Not specifiedWhite powder[4]Colorless to pale yellow liquid[6]
Purity ≥97%[2]99%[4]≥94.0% (GC)[6]
Boiling Point Not availableNot available114-117 °C[7]
Melting Point Not availableNot availableNot applicable
Density Not available1.118 g/cm³[5]0.85 g/mL at 20 °C[7]
Refractive Index Not availableNot available1.4375-1.4435 @ 20°C[6]
Storage 4°C, sealed storage, away from moisture[2]Sealed and preserved[4]Flammables area

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for N-Cbz-N-methylethylenediamine

Spectroscopy Functional Group Expected Chemical Shift / Wavenumber
¹H NMR Aromatic protons (C₆H₅)δ 7.2-7.4 ppm
Methylene protons (CH₂-Ph)δ ~5.1 ppm
Methylene protons (N-CH₂-CH₂-N)δ 2.8-3.5 ppm
Methyl protons (N-CH₃)δ ~2.3 ppm
¹³C NMR Carbonyl carbon (C=O)δ ~156 ppm
Aromatic carbons (C₆H₅)δ 127-137 ppm
Methylene carbon (CH₂-Ph)δ ~67 ppm
Methylene carbons (N-CH₂-CH₂-N)δ 40-55 ppm
Methyl carbon (N-CH₃)δ ~36 ppm
IR Spectroscopy N-H stretch (amine hydrochloride)2400-3200 cm⁻¹ (broad)
C=O stretch (carbamate)1680-1700 cm⁻¹
C-N stretch1250-1000 cm⁻¹
Aromatic C-H stretch~3030 cm⁻¹

Experimental Protocols

The following are generalized protocols for the synthesis of N-Cbz protected N-methylethylenediamine and the subsequent deprotection of the Cbz group.

Synthesis of N-Cbz-N-methylethylenediamine

This protocol describes the selective protection of the primary amine of N-methylethylenediamine using benzyl chloroformate (Cbz-Cl).

Workflow for N-Cbz Protection

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product NME N-methylethylenediamine Reaction Stir at room temperature NME->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Cbz-N-methylethylenediamine Purification->Product

Caption: Workflow for the synthesis of N-Cbz-N-methylethylenediamine.

Materials:

  • N-methylethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and Water (or other suitable solvent system)

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-methylethylenediamine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath and add benzyl chloroformate dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, extract the mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of N-Cbz-N-methylethylenediamine (Hydrogenolysis)

This is a common and efficient method for removing the Cbz protecting group.

Workflow for Cbz Deprotection

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Cbz_Compound N-Cbz-N-methylethylenediamine Reaction Stir under H₂ atmosphere Cbz_Compound->Reaction Catalyst Palladium on Carbon (Pd/C) Catalyst->Reaction H2_Source Hydrogen Gas (H₂) H2_Source->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Filtration Filter through Celite Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Product N-methylethylenediamine Concentration->Product

Caption: Workflow for the deprotection of the Cbz group via hydrogenolysis.

Materials:

  • N-Cbz-N-methylethylenediamine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol or other suitable solvent

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected compound in methanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Chemical Reactivity and Applications

N-Cbz-N-methylethylenediamine hydrochloride is primarily used as a building block in organic synthesis. The Cbz group provides protection for one of the amine functionalities, allowing for selective reactions at the other amine. The differential reactivity of the primary and secondary amines in N-methylethylenediamine allows for regioselective protection, a crucial step in the synthesis of various pharmaceutical agents and complex organic molecules.[8]

The Cbz group is stable under a variety of non-acidic conditions, making it compatible with many synthetic transformations. It is orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), which is advantageous in multi-step syntheses.[9]

Safety Information

Disclaimer: The information provided in this technical guide is for research and development purposes only. The predicted spectroscopic data and generalized experimental protocols are intended as a guide and may require optimization for specific applications.

References

The Strategic Role of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Advanced Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a strategically important bifunctional building block in modern organic synthesis. Its structure, featuring a primary amine and a carboxybenzyl (Cbz)-protected secondary amine, allows for selective and sequential chemical modifications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a comparative analysis with analogous synthetic intermediates.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of novel therapeutics and functional materials, the use of precisely functionalized building blocks is paramount. Mono-protected diamines are a critical class of reagents that enable the controlled, stepwise elaboration of molecular structures. This compound, a derivative of N-methylethylenediamine, offers the distinct advantage of a stable, yet readily cleavable, Cbz protecting group on the secondary amine. This leaves the primary amine available for a wide range of chemical transformations, making it a valuable intermediate for introducing the N-methylethylenediamine moiety into more complex scaffolds.

The Cbz group provides robust protection under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis, a method orthogonal to many other common protecting group strategies, such as the acid-labile tert-butoxycarbonyl (Boc) group.[1] This orthogonality is a key feature that allows for intricate synthetic designs, enabling the independent deprotection and functionalization of different amine groups within the same molecule.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts and closely related analogs, such as Benzyl (2-aminoethyl)carbamate and other Cbz-protected amines.

Table 1: Physicochemical Properties

PropertyValue (Estimated)Source/Basis
CAS Number 162576-01-4Supplier Data
Molecular Formula C₁₁H₁₇ClN₂O₂Supplier Data
Molecular Weight 244.72 g/mol Calculated
Appearance White to off-white solidAnalogy to similar amine hydrochlorides
Melting Point Not available (likely >150 °C)General property of amine hydrochlorides
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneGeneral property of amine hydrochlorides

Table 2: Estimated Spectroscopic Data

TechniqueExpected Chemical Shifts / BandsRationale
¹H NMR δ ~7.3-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~3.5-3.7 (m, 2H, -CH₂-N(Cbz)-), ~3.0-3.2 (m, 2H, -CH₂-NH₃⁺), ~2.9 (s, 3H, -N-CH₃)Based on data for benzyl carbamate and N-methylethylenediamine derivatives.[2]
¹³C NMR δ ~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-Ph), ~48 (-CH₂-N(Cbz)-), ~38 (-CH₂-NH₃⁺), ~35 (-N-CH₃)Inferred from related Cbz-protected amines.
IR (KBr) ~3400-3000 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend)Characteristic vibrational frequencies for carbamates and ammonium salts.[2]
Mass Spec (ESI+) m/z 209.1 [M-Cl]⁺Calculated for the free base.

Synthesis and Experimental Protocols

The synthesis of this compound involves the regioselective Cbz-protection of N-methylethylenediamine, followed by conversion to its hydrochloride salt. The primary amine of N-methylethylenediamine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more likely site of reaction under kinetically controlled conditions.[3] However, careful control of reaction conditions is necessary to minimize the formation of the di-protected byproduct.

Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate

This protocol is adapted from general procedures for the Cbz-protection of amines.[4]

Materials:

  • N-methylethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve N-methylethylenediamine (1.0 eq) in a mixture of dichloromethane and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.2 eq) to the solution with vigorous stirring.

  • Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Formation of the Hydrochloride Salt

Materials:

  • Benzyl (2-aminoethyl)(methyl)carbamate (free base)

  • Anhydrous diethyl ether

  • 2 M HCl in diethyl ether

Procedure:

  • Dissolve the purified Benzyl (2-aminoethyl)(methyl)carbamate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate should form.

  • Continue stirring at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Role in Organic Synthesis and Logical Workflows

The primary utility of this compound lies in its ability to serve as a versatile building block for the introduction of a functionalized N-methylethylenediamine linker. The free primary amine can undergo a variety of reactions, including but not limited to:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

  • Alkylation and Arylation: Reaction with electrophiles to introduce substituents on the primary amine.

Following the modification of the primary amine, the Cbz group can be removed to unmask the secondary amine for further functionalization. This sequential reactivity is a cornerstone of its application in complex molecule synthesis.

Synthetic Workflow Diagram

G cluster_0 Synthesis of the Building Block cluster_1 Application in Synthesis A N-Methylethylenediamine C Benzyl (2-aminoethyl)(methyl)carbamate (Free Base) A->C Cbz-Protection (Regioselective) B Benzyl Chloroformate (Cbz-Cl) B->C E Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride C->E Salt Formation D HCl in Diethyl Ether D->E F Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride H Intermediate 1 (Primary amine functionalized) F->H Reaction at Primary Amine G Electrophile 1 (e.g., R-COCl, R-CHO) G->H I Intermediate 2 (Secondary amine revealed) H->I Cbz-Deprotection (H₂, Pd/C) K Final Product I->K Reaction at Secondary Amine J Electrophile 2 (e.g., R'-X) J->K

Caption: Synthetic workflow for this compound.

Orthogonality of Protecting Groups

The Cbz group is orthogonal to several other common amine protecting groups, most notably the Boc and Fmoc groups. This allows for the selective deprotection of one amine in the presence of others, which is crucial for the synthesis of complex molecules like peptides and peptidomimetics.

G Cbz Cbz Boc Boc Cbz->Boc Stable to Acid Fmoc Fmoc Cbz->Fmoc Stable to Base Boc->Fmoc Stable to H₂, Pd/C

Caption: Orthogonality of common amine protecting groups.

Applications in Drug Development and Medicinal Chemistry

Benzyl carbamate derivatives are important intermediates in the synthesis of a wide range of pharmaceutical agents.[5] The "N-methyl-N-(2-aminoethyl)" moiety, which can be introduced using this compound, is a common structural motif in bioactive molecules. Its presence can influence pharmacological properties such as receptor binding affinity, metabolic stability, and cell permeability.

Potential applications for this building block include the synthesis of:

  • Enzyme inhibitors: The diamine linker can be used to position functional groups within the active site of an enzyme.

  • Receptor ligands: The linker can connect a pharmacophore to a recognition element.

  • PROTACs (Proteolysis-Targeting Chimeras): The linker can connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

  • Peptidomimetics: The N-methyl group can introduce conformational constraints and improve proteolytic stability compared to non-methylated analogs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key strengths lie in the robust yet selectively cleavable Cbz protecting group and the differential reactivity of its two amine functionalities. This allows for a controlled and sequential approach to the synthesis of complex molecules. The detailed protocols and logical workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with desired biological and material properties.

References

The Indispensable Role of Carbamate Protecting Groups in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups, which serve as temporary shields for reactive functional groups. Among these, carbamate-based protecting groups have emerged as the cornerstone of modern peptide chemistry, offering a versatile and reliable toolkit for chemists. This technical guide provides an in-depth exploration of the most pivotal carbamate protecting groups, their underlying chemical principles, and their practical application in the synthesis of peptides.

Core Principles of Carbamate Protection

The fundamental role of a protecting group in peptide synthesis is to mask the highly nucleophilic α-amino group of an amino acid. This prevents unwanted side reactions, such as self-polymerization, and ensures that peptide bond formation occurs exclusively at the desired N-terminus of the growing peptide chain. Carbamates are ideally suited for this purpose due to their relative stability under a range of conditions and the availability of diverse cleavage methods, which allows for orthogonal protection strategies.[1][2] An orthogonal strategy is crucial in solid-phase peptide synthesis (SPPS), as it enables the selective deprotection of the N-terminal α-amino group without affecting the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[3][4]

The three most ubiquitously employed carbamate protecting groups in peptide chemistry are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Each possesses a unique lability profile, dictating its specific applications and compatibility with different synthetic strategies.

The Trio of Carbamate Protectors: Boc, Cbz, and Fmoc

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a cornerstone of the original solid-phase peptide synthesis strategy developed by Merrifield.[5] It is characterized by its stability to a wide range of chemical conditions, including catalytic hydrogenation and basic environments, but is readily cleaved under acidic conditions.[6]

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[7][8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[8] This intermediate then collapses to form the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide.[8]

Deprotection: The removal of the Boc group is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][9] The reaction is initiated by the protonation of the carbamate oxygen, followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[10] It is stable under both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenation.[9][11]

Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often performed under Schotten-Baumann conditions.[11][12] The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to a nucleophilic acyl substitution.[10]

Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[11][13] This mild deprotection condition proceeds at neutral pH and leaves most other functional groups intact.[13] Alternative methods include the use of strong acids like HBr in acetic acid, although this is less common.[14]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the lynchpin of modern solid-phase peptide synthesis, particularly the widely used Fmoc/tBu strategy.[3][4] Its key feature is its lability under mild basic conditions, while remaining stable to acidic and neutral conditions.[3] This orthogonality to acid-labile side-chain protecting groups is the foundation of its utility in SPPS.[3]

Protection: The Fmoc group is introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][15] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[3]

Deprotection: The removal of the Fmoc group is achieved through a β-elimination reaction facilitated by a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][16] The acidity of the proton at the 9-position of the fluorenyl ring system is key to this cleavage mechanism.[3]

Comparative Analysis of Carbamate Protecting Groups

The choice of a carbamate protecting group is dictated by the overall synthetic strategy, including the nature of the peptide sequence, the presence of sensitive functional groups, and the desired cleavage conditions. The following table summarizes the key characteristics of the Boc, Cbz, and Fmoc groups for easy comparison.

Protecting GroupAbbreviationStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)[6][9]Stable to a wide range of conditions; well-established protocols.[6]Requires strong acids for removal, which can be harsh on sensitive peptides.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂/Pd-C)[11][13]Mild, neutral pH deprotection; orthogonal to acid- and base-labile groups.[10][13]Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[14]
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClMild base (e.g., 20% piperidine in DMF)[3][16]Mild, base-labile deprotection; orthogonal to acid-labile side-chain protecting groups.[3]Not completely stable to some nucleophiles; potential for side reactions with certain amino acids.

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful implementation of protecting group strategies. The following sections provide generalized procedures for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups.

Boc Group Protocols

Protocol 1: Boc Protection of an Amino Acid [7][17][18]

  • Reagents and Materials: Amino acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Triethylamine (TEA), Dioxane/Water or Tetrahydrofuran (THF), Standard laboratory glassware.

  • Procedure:

    • Dissolve the amino acid in a suitable solvent system (e.g., a mixture of dioxane and aqueous NaOH solution).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

    • Perform an aqueous work-up, typically involving acidification to precipitate the Boc-protected amino acid, followed by extraction with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Boc Deprotection [6][19]

  • Reagents and Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether, Standard laboratory glassware.

  • Procedure:

    • Dissolve the Boc-protected amine in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically in excess, e.g., a 1:1 mixture with DCM).

    • Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.[6]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The deprotected amine is often obtained as a TFA salt. It can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Cbz Group Protocols

Protocol 3: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions) [11][20][21]

  • Reagents and Materials: Amino acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃), Water, Diethyl ether, Standard laboratory glassware.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of sodium carbonate or sodium bicarbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate (Cbz-Cl) (typically 1.1 equivalents) dropwise while vigorously stirring, maintaining a low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for a few hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

    • Acidify the aqueous layer to precipitate the Cbz-protected amino acid.

    • Collect the product by filtration or extract with an organic solvent.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [14][20][22]

  • Reagents and Materials: Cbz-protected compound, Palladium on carbon (Pd/C) catalyst (5-10 mol%), Methanol or Ethanol, Hydrogen source (balloon or hydrogenation apparatus), Celite, Standard laboratory glassware.

  • Procedure:

    • Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Group Protocols

Protocol 5: Fmoc Protection of an Amino Acid [3][15]

  • Reagents and Materials: Amino acid, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃), Dioxane/Water, Diethyl ether, Dilute hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate, Standard laboratory glassware.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium carbonate.

    • In a separate flask, dissolve Fmoc-OSu (typically 1.05 equivalents) in dioxane or acetone.[3]

    • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for several hours or overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-amino acid.

    • Extract the product with ethyl acetate, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected amino acid.[3]

Protocol 6: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [3]

  • Reagents and Materials: Fmoc-peptidyl-resin, 20% (v/v) Piperidine in N,N-dimethylformamide (DMF), DMF, SPPS reaction vessel.

  • Procedure:

    • Swell the Fmoc-peptidyl-resin in DMF within the reaction vessel.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for a specified period (e.g., an initial 3-5 minutes, drain, and repeat with a longer incubation).[3]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine. The resin is now ready for the next coupling step.

Visualizing the Chemistry: Mechanisms and Workflows

To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

G cluster_protection Carbamate Protection of an Amine Amine Amine Reaction_Step Protection Reaction Amine->Reaction_Step Nucleophilic Attack Protecting_Group_Precursor Protecting_Group_Precursor Protecting_Group_Precursor->Reaction_Step Protected_Amine Protected_Amine Byproducts Byproducts Reaction_Step->Protected_Amine Reaction_Step->Byproducts

Caption: General mechanism for the protection of an amine with a carbamate group.

G cluster_deprotection Deprotection Mechanisms of Carbamate Groups cluster_boc Boc Deprotection (Acidic) cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_fmoc Fmoc Deprotection (Basic) Boc_Protected_Amine Boc_Protected_Amine Protonation Protonation Boc_Protected_Amine->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Loss of t-butyl cation Free_Amine Free_Amine Fragmentation->Free_Amine - CO2 Cbz_Protected_Amine Cbz_Protected_Amine Catalytic_Surface Catalytic_Surface Cbz_Protected_Amine->Catalytic_Surface H2, Pd/C Cleavage Cleavage Catalytic_Surface->Cleavage Hydrogenolysis Free_Amine2 Free Amine Cleavage->Free_Amine2 - Toluene, - CO2 Fmoc_Protected_Amine Fmoc_Protected_Amine Deprotonation Deprotonation Fmoc_Protected_Amine->Deprotonation + Base Elimination Elimination Deprotonation->Elimination β-Elimination Free_Amine3 Free Amine Elimination->Free_Amine3 - Dibenzofulvene, - CO2

Caption: Comparative deprotection mechanisms for Boc, Cbz, and Fmoc groups.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc Chemistry start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid end Elongated Peptide Chain wash2->end Final Cycle

Caption: A simplified workflow for one cycle of solid-phase peptide synthesis using Fmoc chemistry.

Conclusion

Carbamate protecting groups are indispensable tools in the arsenal of the peptide chemist. The distinct characteristics of the Boc, Cbz, and Fmoc groups provide a versatile platform for the design of complex synthetic strategies. A thorough understanding of their respective chemistries, including their mechanisms of protection and deprotection, stability profiles, and the practical nuances of their application, is essential for researchers, scientists, and drug development professionals engaged in the synthesis of peptides. The continued innovation in protecting group strategies will undoubtedly pave the way for the creation of ever more complex and therapeutically important peptide-based molecules.

References

Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: A Versatile Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between small molecules and biologics. These synthetic molecules are designed to mimic the structure and function of natural peptides, while offering improved pharmacokinetic properties such as enhanced stability, bioavailability, and target specificity. A key strategy in the design of effective peptidomimetics is the incorporation of unique building blocks that impart desirable structural and functional characteristics. Among these, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has emerged as a valuable scaffold, particularly in the construction of sophisticated architectures like Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound as a building block for peptidomimetics. It details its physicochemical properties, synthesis protocols, and its application in the development of targeted therapeutics.

Physicochemical Properties

This compound is a carbamate-protected diamine that serves as a bifunctional linker in the synthesis of more complex molecules. The benzyl carbamate (Cbz or Z) group provides a stable protecting group for the secondary amine, which can be selectively removed under specific conditions. The presence of a primary amine allows for further functionalization, making it an ideal component for modular synthesis.

PropertyValueReference
CAS Number 19023-94-0[1]
Molecular Formula C₁₁H₁₇ClN₂O₂N/A
Molecular Weight 244.72 g/mol N/A
Appearance White powder[2]
Purity ≥99%[2]
Storage Sealed and preserved[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available Benzyl (2-aminoethyl)carbamate. The first step involves the synthesis of the non-methylated precursor, followed by a selective N-methylation of the primary amine.

Step 1: Synthesis of Benzyl (2-aminoethyl)carbamate

A common method for the synthesis of Benzyl (2-aminoethyl)carbamate involves the reaction of ethylenediamine with benzyl chloroformate.

Experimental Protocol:

  • Materials:

    • Ethylenediamine

    • Benzyl chloroformate

    • Dichloromethane (DCM)

    • Potassium carbonate

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • Under a nitrogen atmosphere, dissolve ethylenediamine and potassium carbonate in dichloromethane in a three-necked flask.

    • Cool the reaction mixture to -5 to 0°C.

    • Slowly add a solution of benzyl chloroformate in dichloromethane dropwise to the stirred reaction mixture over approximately 1 hour.

    • Allow the reaction to warm to room temperature and continue stirring for 2 hours.

    • Upon completion, wash the reaction mixture with water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the product by stirring with ethyl acetate to yield Benzyl (2-aminoethyl)carbamate as a light yellow foamy product.

ParameterValue
Yield Not specified, but generally high
Purity >98.0% (T)(HPLC)
Step 2: Selective N-methylation of Benzyl (2-aminoethyl)carbamate

The selective methylation of the primary amine of Benzyl (2-aminoethyl)carbamate can be achieved using various methylating agents. A common method involves reductive amination.

Experimental Protocol:

  • Materials:

    • Benzyl (2-aminoethyl)carbamate

    • Formaldehyde

    • Sodium cyanoborohydride

    • Methanol

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Benzyl (2-aminoethyl)carbamate in methanol.

    • Add formaldehyde to the solution and stir to form the corresponding imine or aminal intermediate.

    • Add sodium cyanoborohydride portion-wise to the reaction mixture to reduce the intermediate.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and acidify with hydrochloric acid to form the hydrochloride salt.

    • Purify the product by recrystallization or column chromatography.

ParameterValue
Yield Variable, dependent on specific conditions
Purity High purity can be achieved after purification

Characterization Data

The structure and purity of this compound can be confirmed by various analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the benzyl group protons, the ethylenediamine backbone protons, and the N-methyl protons.
¹³C NMR Resonances for the aromatic carbons of the benzyl group, the carbonyl carbon of the carbamate, the methylene carbons of the ethylenediamine chain, and the N-methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the protonated molecule.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Application in Peptidomimetics: A Building Block for PROTACs

This compound is a highly valuable building block for the synthesis of peptidomimetics, most notably in the rapidly advancing field of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methylated ethylenediamine scaffold provided by this compound offers several advantages as a PROTAC linker:

  • Conformational Rigidity: The N-methyl group can introduce a degree of conformational constraint, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.

  • Improved Physicochemical Properties: N-methylation can increase the lipophilicity of the linker, potentially improving cell permeability and metabolic stability of the resulting PROTAC.

  • Modularity: The primary amine of the deprotected building block provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, allowing for a modular and flexible approach to PROTAC synthesis.

Example of a Peptidomimetic Application: BTK Degraders

Signaling Pathway:

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation and survival of B-cell malignancies. By inducing the degradation of BTK, PROTACs can effectively shut down this pro-survival signaling cascade, leading to apoptosis of cancerous B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Proteasome Proteasome BTK->Proteasome Degradation DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca->NFkB PROTAC BTK PROTAC (incorporating the building block) PROTAC->BTK Binds to

Caption: BTK signaling pathway and the inhibitory action of a BTK PROTAC.

Experimental Workflow for Peptidomimetic Synthesis

The general workflow for incorporating this compound into a peptidomimetic, such as a PROTAC, involves a series of protection, coupling, and deprotection steps.

Peptidomimetic_Synthesis_Workflow start Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride deprotection1 Cbz Deprotection (e.g., Hydrogenolysis) start->deprotection1 free_diamine Free N-methyl- ethylenediamine deprotection1->free_diamine coupling1 Couple to Ligand 1 (e.g., for E3 Ligase) free_diamine->coupling1 intermediate1 Ligand 1 - Linker Intermediate coupling1->intermediate1 coupling2 Couple to Ligand 2 (e.g., for Target Protein) intermediate1->coupling2 final_product Final Peptidomimetic (e.g., PROTAC) coupling2->final_product

Caption: General workflow for synthesizing a peptidomimetic using the building block.

Conclusion

This compound is a versatile and valuable building block in the field of peptidomimetic design and synthesis. Its unique structural features, including a selectively cleavable protecting group and a modifiable primary amine, make it particularly well-suited for the construction of complex molecules like PROTACs. The introduction of an N-methyl group can favorably influence the conformational and physicochemical properties of the resulting peptidomimetics, potentially leading to enhanced biological activity and improved drug-like characteristics. As the demand for sophisticated and highly targeted therapeutics continues to grow, the strategic application of such specialized building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

A Technical Guide to Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No. 162576-01-4), a key intermediate in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, safety and handling protocols, and a list of commercial suppliers. Furthermore, it includes a detailed, though generalized, experimental protocol for its use as a building block in synthetic chemistry, reflecting its primary application in the development of more complex molecules.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a carbamate group with a benzyl protecting group, a methyl group, and an aminoethyl side chain, which is protonated to form the hydrochloride salt. This structure makes it a valuable bifunctional building block in organic synthesis.

PropertyValue
CAS Number 162576-01-4
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Appearance White to off-white solid
Purity Typically ≥95% (as offered by various suppliers)
Storage Conditions Store at 2-8°C, in a dry, well-ventilated place away from moisture.
Solubility Soluble in water.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to request a certificate of analysis from the chosen supplier to verify the purity and identity of the compound.

SupplierWebsite
ChemScene--INVALID-LINK--
BLD Pharm--INVALID-LINK--
2a biotech--INVALID-LINK--
Matrix Scientific--INVALID-LINK--
Jilin Haofei--INVALID-LINK--
Dana Bioscience--INVALID-LINK--
AChemBlock--INVALID-LINK--
DempoChem--INVALID-LINK--
Chemicalbridge--INVALID-LINK--

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Work in a well-ventilated area or under a fume hood.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research. The presence of a protected amine (the carbamate) and a primary amine allows for selective reactions at different sites of the molecule.

Its primary application lies in its use as an intermediate for the synthesis of:

  • Peptides and peptidomimetics: The aminoethyl group can be incorporated into peptide chains.

  • Heterocyclic compounds: The functional groups can be utilized in cyclization reactions to form various heterocyclic scaffolds, which are common in drug molecules.

  • Bioactive molecules: It can be used as a starting material for the synthesis of a wide range of compounds with potential biological activity.

No specific signaling pathways in which this compound is directly involved have been identified in the current literature. Its role is primarily that of a synthetic intermediate rather than a biologically active agent itself.

Experimental Protocols

General Protocol for Amide Coupling using this compound:

Objective: To couple a carboxylic acid with the primary amine of this compound to form an amide bond.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Stir plate and stir bar

  • Round bottom flask

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup:

    • To a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

    • Dissolve the carboxylic acid in the chosen anhydrous solvent.

    • Add this compound (1.1 equivalents) and the organic base (2.2 equivalents) to the solution. Stir until all solids are dissolved.

    • In a separate vial, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.

  • Coupling Reaction:

    • Slowly add the solution of the coupling agent to the reaction mixture at room temperature.

    • Allow the reaction to stir at room temperature for 4-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the procurement and use of this compound in a research setting.

Supplier_Qualification_Workflow cluster_0 Supplier Evaluation cluster_1 Procurement and Quality Control cluster_2 Decision cluster_3 Outcome start Identify Potential Suppliers screen Initial Screening (Website, Catalog) start->screen request_info Request Information (CoA, SDS, Quote) screen->request_info evaluate Evaluate Supplier (Quality, Cost, Lead Time) request_info->evaluate decision Select Supplier? evaluate->decision purchase Place Purchase Order receive Receive Material purchase->receive qc_check In-house QC Check (e.g., NMR, MS) receive->qc_check approve Approve for Use qc_check->approve end Material Ready for Research approve->end decision->purchase Yes reject Reject Supplier decision->reject No

Caption: Supplier Qualification Workflow for Chemical Reagents.

Amide_Coupling_Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Benzyl (2-aminoethyl)(methyl)carbamate HCl and Base start->add_reagents prepare_coupling Prepare Coupling Agent Solution add_reagents->prepare_coupling add_coupling Add Coupling Agent to Reaction Mixture prepare_coupling->add_coupling stir Stir at Room Temperature (4-24h) add_coupling->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental Workflow for Amide Coupling Reaction.

Spectroscopic Characterization of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No: 162576-01-4). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside generalized experimental protocols for NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering theoretical data and standardized methodologies for the characterization of this and similar molecules.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₇ClN₂O₂ and a molecular weight of 244.72 g/mol .[1] Its structure features a benzyl carbamate moiety linked to a methylated ethylamine side chain, existing as a hydrochloride salt.

Caption: Chemical structure of this compound.

Predicted Spectral Data

In the absence of publicly available experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35Multiplet5HAr-H
~5.15Singlet2HO-CH₂ -Ar
~3.60Triplet2HN-CH₂ -CH₂
~3.10Triplet2HCH₂-CH₂ -NH₃⁺
~2.95Singlet3HN-CH₃
~8.30Broad Singlet3H-NH₃

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~158.0C =O (Carbamate)
~136.0Ar-C (Quaternary)
~129.0Ar-C H
~128.5Ar-C H
~128.0Ar-C H
~68.0O-C H₂-Ar
~48.0N-C H₂-CH₂
~38.0CH₂-C H₂-NH₃⁺
~35.0N-C H₃

Solvent: D₂O

Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)Functional Group
~3000-2800N-H stretch (Ammonium salt)
~1700C=O stretch (Carbamate)
~1600, ~1450C=C stretch (Aromatic)
~1250C-N stretch
~1150C-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
209.13[M+H]⁺ (of free base)
231.11[M+Na]⁺ (of free base)

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film: If the compound is soluble in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

    • The mass range should be set to scan beyond the expected molecular weight.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Correlate Spectral Data nmr->interpretation ir->interpretation ms->interpretation structure_verification Verify Chemical Structure interpretation->structure_verification documentation Document Findings structure_verification->documentation

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectral data for this compound is not readily found in the public domain, this guide provides a solid foundation for its characterization. The predicted NMR, IR, and MS data offer valuable reference points for researchers. Furthermore, the detailed, generalized experimental protocols and the logical workflow for spectroscopic analysis serve as a practical handbook for the synthesis and verification of this and other novel chemical entities. It is recommended that any future experimental work on this compound be published to enrich the collective knowledge base.

References

Methodological & Application

Application Note: A Multi-Step Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride from Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a valuable bifunctional building block for pharmaceutical and chemical synthesis. The synthesis commences with commercially available ethylenediamine and navigates the key challenges of regioselective protection and alkylation. The described pathway involves an orthogonal protection strategy to selectively introduce methyl and benzyloxycarbonyl (Cbz) groups onto different nitrogen atoms of the ethylenediamine backbone. Detailed experimental procedures for each step are provided, along with a summary of quantitative data and a workflow visualization to guide researchers.

Introduction

This compound is a synthetic building block featuring a primary amine for further functionalization and a Cbz-protected secondary amine. This structure is useful in the construction of more complex molecules, such as ligands for biological targets or components of novel polymers. The synthesis from ethylenediamine is non-trivial due to the similar reactivity of the two primary amino groups, and later, the differential reactivity of primary versus secondary amines.

This protocol outlines a robust, three-part strategy:

  • Synthesis of the key intermediate, N-methylethylenediamine, via a mono-protection, methylation, and deprotection sequence.

  • Regioselective Cbz-protection of the secondary amine of N-methylethylenediamine using an orthogonal protecting group strategy.

  • Formation of the final hydrochloride salt for improved stability and handling.

Overall Synthetic Pathway

The overall transformation from ethylenediamine to the target compound is illustrated below:

Ethylenediamine → ... → Benzyl (2-aminoethyl)(methyl)carbamate → this compound

Experimental Protocols

Part 1: Synthesis of N-methylethylenediamine Intermediate

Step 1.1: Mono-Boc Protection of Ethylenediamine

This procedure selectively protects one of the two primary amines of ethylenediamine with a tert-butoxycarbonyl (Boc) group.

  • Materials: 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol, diethyl ether, 1 M sodium hydroxide (NaOH), saturated sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Protocol:

    • In a 500-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL).[1]

    • Add tert-butyl phenyl carbonate (64.62 g, 0.33 mol) to the solution.[1]

    • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.

    • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the resulting residue in diethyl ether (200 mL).

    • Wash the organic phase sequentially with 1 M NaOH (3 x 100 mL) and saturated brine (100 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil. The product should be stored under an inert atmosphere.[1]

Step 1.2: Reductive Amination to Synthesize N-Boc-N'-methylethylenediamine

This step methylates the remaining free primary amine.

  • Materials: tert-butyl (2-aminoethyl)carbamate, aqueous formaldehyde (37%), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).

  • Protocol:

    • Dissolve tert-butyl (2-aminoethyl)carbamate (10.0 g, 62.4 mmol) in dichloromethane (250 mL).

    • Add aqueous formaldehyde (37%, 5.2 mL, 68.6 mmol) and stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (15.9 g, 74.9 mmol) portion-wise over 20 minutes, maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours until completion.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N'-methylethylenediamine.

Step 1.3: Boc Deprotection to Yield N-methylethylenediamine

  • Materials: N-Boc-N'-methylethylenediamine, 4 M HCl in 1,4-dioxane, diethyl ether.

  • Protocol:

    • Dissolve N-Boc-N'-methylethylenediamine (10.9 g, 62.5 mmol) in a minimal amount of methanol (approx. 20 mL).

    • Cool the solution in an ice bath and add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • The product, N-methylethylenediamine dihydrochloride, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • To obtain the free base for the next step, dissolve the dihydrochloride salt in water, basify with a strong base (e.g., 50% NaOH) to pH > 12, and extract with a suitable organic solvent like DCM or chloroform. Dry the organic extracts and concentrate carefully to yield N-methylethylenediamine.

Part 2: Regioselective Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate

Direct Cbz protection of N-methylethylenediamine typically occurs at the less sterically hindered primary amine. To achieve protection at the secondary amine, the primary amine must first be temporarily protected.

Step 2.1: Selective Protection of the Primary Amine

  • Materials: N-methylethylenediamine, ethyl trifluoroacetate (ETFA), triethylamine (TEA), anhydrous DCM.

  • Protocol:

    • Dissolve N-methylethylenediamine (4.0 g, 54.0 mmol) and triethylamine (8.3 mL, 59.4 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl trifluoroacetate (6.5 mL, 54.0 mmol) dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Wash the reaction mixture with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2,2,2-trifluoro-N-(2-(methylamino)ethyl)acetamide.

Step 2.2: Cbz Protection of the Secondary Amine

  • Materials: 2,2,2-trifluoro-N-(2-(methylamino)ethyl)acetamide, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate.

  • Protocol:

    • Dissolve the product from Step 2.1 (9.2 g, 54.0 mmol) in a 2:1 mixture of THF and water (150 mL).[2]

    • Add sodium bicarbonate (9.1 g, 108 mmol) and cool the mixture to 0 °C.[2]

    • Add benzyl chloroformate (8.5 mL, 59.4 mmol) dropwise.[2]

    • Stir the reaction at 0 °C for 20-24 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography to yield benzyl methyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate.

Step 2.3: Deprotection of the Primary Amine

  • Materials: Benzyl methyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate, potassium carbonate (K₂CO₃), methanol, water.

  • Protocol:

    • Dissolve the Cbz-protected intermediate (15.0 g, 47.1 mmol) in a 4:1 mixture of methanol and water (125 mL).

    • Add potassium carbonate (13.0 g, 94.2 mmol) and stir the mixture at room temperature for 6-8 hours.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or DCM.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free base, Benzyl (2-aminoethyl)(methyl)carbamate.

Part 3: Formation of the Hydrochloride Salt

Step 3.1: Salt Formation

  • Materials: Benzyl (2-aminoethyl)(methyl)carbamate, 2 M HCl in diethyl ether, diethyl ether.

  • Protocol:

    • Dissolve the purified free base from Step 2.3 (9.0 g, 43.2 mmol) in anhydrous diethyl ether (150 mL).

    • Cool the solution in an ice bath.

    • Add 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic.

    • Stir the resulting slurry for 30 minutes at 0 °C.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Data Summary

The following table summarizes typical yields for the synthetic sequence. Note that yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialProductTypical Yield (%)
1.1Ethylenediaminetert-butyl (2-aminoethyl)carbamate50-65%
1.2tert-butyl (2-aminoethyl)carbamateN-Boc-N'-methylethylenediamine85-95%
1.3N-Boc-N'-methylethylenediamineN-methylethylenediamine>90%
2.1N-methylethylenediamine2,2,2-trifluoro-N-(2-(methylamino)ethyl)acetamide~90%
2.22,2,2-trifluoro-N-(2-(methylamino)ethyl)acetamideBenzyl methyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamate80-90%
2.3Benzyl methyl(2-(2,2,2-trifluoroacetamido)ethyl)carbamateBenzyl (2-aminoethyl)(methyl)carbamate>95%
3.1Benzyl (2-aminoethyl)(methyl)carbamateThis compound>95%

Workflow Visualization

The logical flow of the multi-step synthesis is depicted in the following diagram.

Synthesis_Workflow Start Ethylenediamine Int1 tert-butyl (2-aminoethyl)carbamate Start->Int1 1.1: Mono-Boc Protection Int2 N-Boc-N'- methylethylenediamine Int1->Int2 1.2: Reductive Amination Int3 N-methylethylenediamine Int2->Int3 1.3: Boc Deprotection Int4 N-Tfa-N'- methylethylenediamine Int3->Int4 2.1: Primary Amine Protection (Tfa) Int5 N-Cbz-N'-methyl- N-Tfa-ethylenediamine Int4->Int5 2.2: Secondary Amine Protection (Cbz) Int6 Benzyl (2-aminoethyl) (methyl)carbamate Int5->Int6 2.3: Tfa Deprotection End Benzyl (2-aminoethyl) (methyl)carbamate hydrochloride Int6->End 3.1: HCl Salt Formation

Caption: Synthetic workflow from ethylenediamine to the target hydrochloride salt.

References

Application Notes: Synthesis and Utility of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. This bifunctional molecule incorporates a secondary amine, which is available for chemical modification, and a carbamate-protected secondary amine. The benzyl carbamate (Cbz or Z) protecting group offers stability across a range of reaction conditions and can be selectively removed, typically via hydrogenolysis. This allows for a sequential and controlled functionalization strategy, making it an ideal building block for the synthesis of complex molecules, including peptide mimetics, ligands for targeted therapies, and linkers for antibody-drug conjugates (ADCs).

These application notes provide detailed protocols for the utilization of Benzyl (2-aminoethyl)(methyl)carbamate in common synthetic transformations, including acylation and reductive amination, as well as the subsequent deprotection of the Cbz group.

Physicochemical Properties

PropertyValue
CAS Number 19023-94-0
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Appearance White to off-white solid
Storage 2-8°C, Keep in a dark place under an inert atmosphere

Key Synthetic Applications

The primary utility of this compound lies in the reactivity of its free secondary amine after neutralization. This enables its incorporation into larger molecules through various carbon-nitrogen bond-forming reactions.

Acylation (Amide Bond Formation)

Acylation of the secondary amine is a common strategy to introduce this linker into peptides or other molecular scaffolds. This is typically achieved by reaction with an activated carboxylic acid derivative, such as an acyl chloride or using standard peptide coupling reagents.

Reductive Amination

Reductive amination provides a powerful method for the N-alkylation of the secondary amine. This reaction involves the formation of an intermediate enamine or iminium ion with a ketone or aldehyde, which is then reduced in situ to form a more complex amine.

Cbz Deprotection

Following the functionalization of the secondary amine, the Cbz group can be removed to liberate the second secondary amine. This newly revealed amine can then undergo further chemical modification, enabling the synthesis of elaborate structures. The most common method for Cbz deprotection is catalytic hydrogenolysis.[1]

Experimental Protocols

Note: this compound must be neutralized before use in the following reactions to liberate the free secondary amine. This can be achieved by treatment with a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent.

Protocol 1: Acylation of Benzyl (2-aminoethyl)(methyl)carbamate with an Acyl Chloride

This protocol describes a general procedure for the formation of an amide bond between Benzyl (2-aminoethyl)(methyl)carbamate and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of interest

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (2.2 eq) to the suspension and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography.

Quantitative Data for Acylation Reactions

Starting Material (Amine)Acylating AgentBaseSolventTime (h)Yield (%)
N-Cbz-N'-methylethylenediamineAcetyl chlorideTEADCM2-4>90
General Secondary AmineBenzoic Acid/SOCl₂TEADCM<0.586-91
Protocol 2: Reductive Amination with an Aldehyde

This protocol details a general procedure for the reductive amination of an aldehyde with Benzyl (2-aminoethyl)(methyl)carbamate.

Materials:

  • This compound

  • Aldehyde of interest

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or DCE.

  • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Add the aldehyde (1.0 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for Reductive Amination

AmineCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
General Primary/Secondary AmineAldehyde/KetoneNaBH(OAc)₃DCE12-24High
BenzylamineCinnamaldehydeZn(BH₄)₂DME185
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to expose the secondary amine for further functionalization.

Materials:

  • N-acylated or N-alkylated Benzyl (2-aminoethyl)(methyl)carbamate derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 eq) in MeOH or EtOH.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often used in the next step without further purification.

Quantitative Data for Cbz Deprotection

Deprotection MethodReagentsSolventTimeYield (%)
Catalytic HydrogenolysisH₂, 10% Pd/CMethanol4-8 h>95
Transfer HydrogenationAmmonium Formate, Pd/CMethanol1-2 hHigh
Acidic CleavageAlCl₃, HFIPHFIP2-16 hHigh

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of a multi-step synthesis utilizing this compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Functionalization cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Deprotection cluster_final Final Product A Benzyl (2-aminoethyl)(methyl)carbamate (free base) C Acylation or Reductive Amination A->C B Electrophile (e.g., R-COCl or R'-CHO) B->C D N-Functionalized-N'-Cbz-diamine C->D E Cbz Deprotection (e.g., H₂/Pd-C) D->E F N-Functionalized Diamine (ready for further modification) E->F

Caption: Synthetic workflow using Benzyl (2-aminoethyl)(methyl)carbamate.

reaction_pathways cluster_acylation Acylation Pathway cluster_reductive_amination Reductive Amination Pathway start Benzyl (2-aminoethyl)(methyl)carbamate (free base) acyl_chloride R-COCl Triethylamine start->acyl_chloride aldehyde R'-CHO NaBH(OAc)₃ start->aldehyde amide_product N-Acyl-N'-Cbz-diamine acyl_chloride->amide_product Amide Bond Formation deprotection Cbz Deprotection (H₂, Pd/C) amide_product->deprotection alkyl_product N-Alkyl-N'-Cbz-diamine aldehyde->alkyl_product C-N Bond Formation alkyl_product->deprotection

Caption: Reaction pathways for functionalization.

References

Application Notes and Protocols for the Deprotection of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the context of drug development and medicinal chemistry, the use of protecting groups is a fundamental strategy to selectively mask and unmask reactive functional groups. The benzyl carbamate (Cbz or Z) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal. This document provides detailed application notes and protocols for the deprotection of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride to yield N-methyl-1,2-ethanediamine, a valuable diamine intermediate.

The primary and most common method for the deprotection of benzyl carbamates is catalytic hydrogenation.[1][2] This method offers a clean reaction profile with the formation of toluene and carbon dioxide as byproducts.[2] Alternative methods, such as nucleophilic deprotection, provide options for substrates that may be sensitive to hydrogenation conditions.[3]

Deprotection Methods and Comparative Data

The selection of a deprotection method is contingent on the overall synthetic route and the presence of other functional groups in the molecule. Below is a summary of common deprotection strategies with representative reaction conditions for analogous benzyl carbamates.

Deprotection MethodReagents and ConditionsTypical Yield (%)Typical Reaction Time (h)Reference
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, Room Temperature, 1 atm>952 - 16[1][2]
Transfer Hydrogenation Ammonium Formate, 10% Pd/C, Methanol, Reflux85 - 951 - 4[2]
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C70 - 9024[3]

Note: The data presented is for analogous benzyl carbamate substrates and should be considered as a general guideline. Optimization for specific substrates is recommended.

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenation

This protocol describes a general procedure for the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), ACS grade

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.[2]

  • Hydrogenation: Seal the flask and equip it with a hydrogen-filled balloon or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-methyl-1,2-ethanediamine dihydrochloride. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: Deprotection via Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCO₂NH₄)

  • Methanol (MeOH), ACS grade

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filtration aid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add methanol and 10% Pd/C (10-20% by weight of the substrate).[1]

  • Reagent Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.[1]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude N-methyl-1,2-ethanediamine dihydrochloride.

Experimental Workflow and Visualization

The deprotection of this compound is often a key step in a multi-step synthesis. For instance, the resulting N-methyl-1,2-ethanediamine can be further functionalized, such as through the formation of a urea, a common motif in pharmacologically active compounds.

Deprotection_Workflow cluster_deprotection Deprotection Step cluster_purification Purification cluster_next_step Subsequent Reaction Example start Benzyl (2-aminoethyl)(methyl)carbamate HCl reagents H2, 10% Pd/C Methanol deprotection Catalytic Hydrogenation start->deprotection reagents->deprotection product1 N-methyl-1,2-ethanediamine (as dihydrochloride salt) deprotection->product1 byproducts Toluene + CO2 deprotection->byproducts Byproducts filtration Filtration (remove Pd/C) product1->filtration evaporation Solvent Evaporation filtration->evaporation purified_product Purified Diamine evaporation->purified_product reagent2 Isocyanate (R-N=C=O) urea_formation Urea Formation purified_product->urea_formation reagent2->urea_formation final_product N-substituted Urea Derivative urea_formation->final_product

Caption: Synthetic workflow for the deprotection and subsequent functionalization.

Safety Precautions

  • Palladium on carbon is flammable and should be handled with care, especially when dry. It is recommended to handle it as a wet paste.

  • Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The deprotection of this compound is a critical transformation for the synthesis of N-methyl-1,2-ethanediamine. Catalytic hydrogenation remains the most robust and widely used method for this purpose. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of this important synthetic step. Careful consideration of the reaction parameters and safety precautions will ensure a successful and efficient deprotection.

References

Application Notes and Protocols for Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a versatile bifunctional linker primarily employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this exact compound in published literature, the following protocols are based on established chemical principles and analogous reactions with structurally similar molecules.

Overview and Key Applications

This compound is a synthetic building block featuring a primary amine, a methyl-substituted secondary amine protected by a carboxybenzyl (Cbz) group, and a hydrochloride salt. Its primary application is as a linker in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2]

The key features of this reagent are:

  • Differential Reactivity : The primary amine is a readily available nucleophile for coupling reactions, while the Cbz-protected secondary amine is unreactive under these conditions.

  • Orthogonal Deprotection : The Cbz group is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenolysis, to reveal the secondary amine for subsequent functionalization.[3] This allows for a stepwise and controlled synthesis of complex molecules.

  • PROTAC Linker : It serves as a component of the linker that connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The linker's length, rigidity, and chemical nature are critical for the efficacy of the resulting PROTAC.

Experimental Protocols

Protocol 1: Neutralization of the Hydrochloride Salt

To use the primary amine as a nucleophile, the hydrochloride salt must be neutralized to the free base.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve or suspend this compound in DCM or EtOAc.

  • Transfer the solution/suspension to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution and shake gently. Vent the funnel frequently to release any evolved CO₂.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which can be used immediately in the next step.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the primary amine of the linker with a carboxylic acid, a common step in PROTAC synthesis.

Materials:

  • Benzyl (2-aminoethyl)(methyl)carbamate (free base from Protocol 1)

  • Carboxylic acid of interest (e.g., a POI ligand with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU or HBTU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Benzyl (2-aminoethyl)(methyl)carbamate (1.05 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz protecting group to expose the secondary amine for further coupling.

Materials:

  • Cbz-protected intermediate from Protocol 2

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the Cbz-protected intermediate (1.0 eq) in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen).

  • Evacuate the flask and backfill with H₂ gas. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 1-6 hours).

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protocols described above. These values are based on analogous reactions reported in the literature and should be optimized for specific substrates.

Table 1: Amide Coupling Reaction Parameters

ParameterValueNotes
Coupling Reagent HATU, HBTU, EDC/HOBtHATU and HBTU are generally more efficient for hindered substrates.
Base DIPEA, TriethylamineDIPEA is preferred due to its non-nucleophilic nature.
Solvent Anhydrous DMF, DCMDMF is a common choice for its excellent solvating properties.
Temperature Room Temperature
Reaction Time 4 - 12 hoursMonitor by LC-MS or TLC for completion.
Typical Yield 70 - 95%Highly dependent on the specific substrates used.

Table 2: Cbz Deprotection Parameters

ParameterValueNotes
Catalyst 10% Pd/C
Catalyst Loading 10 - 20 mol% (w/w)
Hydrogen Source H₂ gas (balloon or >1 atm)Transfer hydrogenation with ammonium formate can be an alternative.[3]
Solvent MeOH, EtOH, EtOAc
Temperature Room Temperature
Reaction Time 1 - 6 hoursMonitor by LC-MS or TLC for completion.
Typical Yield > 90%Generally a very clean and high-yielding reaction.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Benzyl (2-aminoethyl)(methyl)carbamate as a linker component.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps Linker_HCl Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride Neutralization Step 1: Neutralization (e.g., NaHCO₃) Linker_HCl->Neutralization POI_Ligand POI Ligand (with -COOH) Amide_Coupling_1 Step 2: Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Amide_Coupling_1 E3_Ligand E3 Ligase Ligand (with -COOH) Amide_Coupling_2 Step 4: Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Amide_Coupling_2 Free_Base Linker Free Base Neutralization->Free_Base Free_Base->Amide_Coupling_1 Intermediate_1 Cbz-Protected Intermediate Amide_Coupling_1->Intermediate_1 Deprotection Step 3: Cbz Deprotection (H₂, Pd/C) Intermediate_1->Deprotection Intermediate_2 Deprotected Intermediate (Free Secondary Amine) Deprotection->Intermediate_2 Intermediate_2->Amide_Coupling_2 Final_PROTAC Final PROTAC Molecule Amide_Coupling_2->Final_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

PROTAC Mechanism of Action

This diagram illustrates the logical relationship of how a PROTAC molecule functions to induce protein degradation.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the strategic modification of peptide backbones is a critical tool for enhancing therapeutic properties. N-methylation, the introduction of a methyl group to the amide nitrogen of the peptide backbone, is a key modification that can significantly improve a peptide's pharmacokinetic profile. This alteration enhances metabolic stability by sterically hindering proteolytic enzymes, increases cell permeability, and can favorably influence the peptide's conformational rigidity, potentially leading to higher binding affinity and selectivity for its target.

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a versatile building block for the introduction of an N-methylated glycine or a similar N-methylated residue into a peptide sequence during solid-phase peptide synthesis (SPPS). Its structure features a primary amine for coupling to the growing peptide chain and a secondary amine protected by a benzyl carbamate (Cbz) group. The Cbz group is a well-established protecting group that is orthogonal to the commonly used Fmoc and Boc protecting groups, allowing for selective deprotection and further functionalization if required. The hydrochloride salt form necessitates a neutralization step prior to its use in coupling reactions.

These application notes provide detailed protocols for the effective incorporation of this compound into peptide sequences using SPPS, enabling the synthesis of N-methylated peptides and peptoids with improved drug-like properties.

Data Presentation

The successful incorporation of sterically hindered N-methylated building blocks like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize quantitative data on the performance of various coupling reagents for N-methylated amino acids and recommended cleavage cocktails for peptides synthesized on Rink Amide resin.

Table 1: Comparative Efficacy of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentTypical Equivalents (Reagent/Base)Typical Coupling Time (hours)Reported Coupling Efficiency (%)Key Considerations
HATU/DIPEA 3-4 / 6-81 - 4>95%Highly efficient and widely used for hindered couplings.[1][2]
HBTU/DIPEA 3-4 / 6-82 - 680-95%Less effective than HATU for particularly difficult couplings.[2]
PyBOP/DIPEA 3-4 / 6-82 - 6>90%Good for suppressing racemization.[3]
PyBrOP/DIPEA 2 / 61 - 2>95%Very reactive, suitable for extremely hindered couplings.[2]
DIC/Oxyma 4 / 44 - 1285-95%Cost-effective and good for minimizing racemization.[4]

Table 2: Cleavage Cocktails for Peptides on Rink Amide Resin

Reagent CocktailComposition (v/v)Cleavage Time (hours)Target Residues / Application Notes
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)2 - 4"Universal" cocktail for peptides with sensitive residues (Cys, Met, Trp, Tyr).[5]
TFA/TIS/H₂O 95:2.5:2.51.5 - 3Standard cleavage for most peptides. TIS scavenges carbocations.[5]
TFA/TIS/DODT 94:1:52 - 4For peptides containing sensitive Trp and Met residues.
TFA/DCM/TIS 50:47.5:2.51.5 - 2Milder cleavage conditions.
TFA/DMB/TIS 92.5:5:2.53Prevents C-terminal N-alkylation side reactions from the Rink amide linker.[6][7]

Experimental Protocols

The following protocols outline the "submonomer" approach for incorporating this compound into a peptide sequence on a solid support, resulting in an N-methylated glycine residue. This method involves a two-step cycle for each monomer addition.

Protocol 1: General Submonomer Synthesis of an N-Methylated Glycine Residue

This protocol details the incorporation of an N-methylated glycine unit using a two-step acylation-displacement cycle on a resin-bound amine.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc deprotection (if applicable)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

    • If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Acylation Step:

    • Prepare a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF.

    • Add the solution to the resin and agitate for 30-60 minutes at room temperature.

    • Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).

  • Neutralization and Displacement Step:

    • Prepare a solution of this compound (10 eq) and DIPEA (12 eq) in DMF. The excess DIPEA is to neutralize the hydrochloride salt and the HBr formed during the displacement.

    • Add the solution to the bromoacetylated resin.

    • Agitate the mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test (e.g., Kaiser test, which should be negative).

    • Drain the resin and wash thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • The newly introduced primary amine can be used for the next coupling cycle in a standard peptide synthesis protocol.

  • Cleavage and Deprotection:

    • Once the desired peptide sequence is synthesized, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 1.5-3 hours at room temperature.[5]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Cbz-Deprotection (if required):

    • If the final peptide requires a free N-methyl amine, the Cbz group can be removed post-cleavage and purification by catalytic hydrogenation (e.g., H₂, Pd/C in methanol).

Mandatory Visualizations

Experimental Workflow for Submonomer Incorporation

Submonomer_Workflow Resin Resin-bound Amine Acylation Acylation: Bromoacetic Acid, DIC in DMF Resin->Acylation Bromoacetylated Bromoacetylated Resin Acylation->Bromoacetylated Displacement Displacement: Benzyl (2-aminoethyl)(methyl)carbamate + DIPEA in DMF Bromoacetylated->Displacement N_Methylated N-Methylated Glycine Residue Incorporated Displacement->N_Methylated Elongation Continue Peptide Chain Elongation N_Methylated->Elongation Cleavage Cleavage from Resin (e.g., TFA cocktail) N_Methylated->Cleavage Elongation->Cleavage Peptide Crude N-Methylated Peptide Cleavage->Peptide

Caption: Workflow for the incorporation of an N-methylated glycine residue via the submonomer method.

Logical Relationship of Protecting Groups in SPPS

Protecting_Groups cluster_backbone Backbone Protection cluster_sidechain Side-Chain Protection cluster_N_methyl N-Methyl Amine Protection SPPS Solid-Phase Peptide Synthesis Fmoc Fmoc SPPS->Fmoc Boc Boc SPPS->Boc tBu t-Butyl (tBu) SPPS->tBu Trt Trityl (Trt) SPPS->Trt Pbf Pbf SPPS->Pbf Cbz Benzyl carbamate (Cbz) SPPS->Cbz Fmoc->Boc Orthogonal Fmoc->tBu Compatible Fmoc->Cbz Orthogonal Boc->tBu Non-orthogonal Boc->Cbz Orthogonal

Caption: Orthogonality of protecting groups used in solid-phase peptide synthesis.

References

Application of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Drug Discovery: A Focus on PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride and its related analogs are pivotal building blocks in modern drug discovery, primarily serving as versatile linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs), particularly those implicated in disease pathogenesis. This application note provides a comprehensive overview of the role of this carbamate linker in PROTAC technology, including its mechanism of action, a representative synthetic protocol, and key considerations for its use in drug development.

Principle and Mechanism of Action

PROTACs are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI by the proteasome.

The this compound linker provides a desirable combination of structural features:

  • Modularity and Versatility: The primary amine of the ethylenediamine backbone allows for straightforward coupling to a warhead or an E3 ligase ligand, often through amide bond formation. The carbamate moiety, protected by a benzyl group, offers a stable linkage that can be deprotected under specific conditions to reveal a secondary amine for further functionalization or to serve as the final linker component.

  • Physicochemical Properties: The inclusion of the carbamate and the aliphatic chain can influence the solubility, cell permeability, and overall pharmacokinetic properties of the resulting PROTAC molecule.

The general mechanism of action for a PROTAC utilizing a linker derived from this compound is depicted in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with Carbamate Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligase Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of action of a PROTAC.

Application in PROTAC Synthesis

This compound serves as a precursor to a bifunctional linker. The benzyl carbamate (Cbz) group is a common amine protecting group in organic synthesis. In a typical PROTAC synthesis workflow, the primary amine of the deprotected linker is first coupled to either the warhead or the E3 ligase ligand. Subsequently, the Cbz group is removed to expose the secondary amine, which is then coupled to the second component to complete the PROTAC molecule.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a PROTAC using a linker derived from a Cbz-protected ethylenediamine, which is structurally analogous to benzyl (2-aminoethyl)(methyl)carbamate. This protocol is for illustrative purposes and may require optimization based on the specific warhead and E3 ligase ligand used.

Protocol 1: Coupling of the First Ligand to the Cbz-Protected Linker

Objective: To form an amide bond between the carboxylic acid of the first ligand (either the warhead or E3 ligase ligand) and the primary amine of a Cbz-protected ethylenediamine linker.

Materials:

  • Ligand 1 with a carboxylic acid functional group (1.0 eq)

  • N-Cbz-ethylenediamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Ligand 1 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add N-Cbz-ethylenediamine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Cbz-protected intermediate.

Protocol 2: Cbz Deprotection

Objective: To remove the Cbz protecting group to expose the terminal amine.

Materials:

  • Cbz-protected intermediate (1.0 eq)

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the Cbz-protected intermediate in methanol or ethanol.

  • Carefully add the Pd/C catalyst.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate, which is often used in the next step without further purification.

Protocol 3: Coupling of the Second Ligand

Objective: To form the final PROTAC molecule by coupling the second ligand to the deprotected amine intermediate.

Materials:

  • Deprotected amine intermediate (1.0 eq)

  • Ligand 2 with a carboxylic acid functional group (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Ligand 2 in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature.

  • Add the deprotected amine intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Work-up and purify the final PROTAC using similar methods as in Protocol 1, often followed by preparative HPLC for final purification.

PROTAC_Synthesis_Workflow start Ligand 1 (-COOH) + Cbz-Linker (-NH2) step1 Amide Coupling (HATU, DIPEA) start->step1 intermediate1 Ligand 1-Linker-Cbz step1->intermediate1 step2 Cbz Deprotection (H2, Pd/C) intermediate1->step2 intermediate2 Ligand 1-Linker-NH2 step2->intermediate2 step3 Amide Coupling (HATU, DIPEA) intermediate2->step3 final_product Final PROTAC (Ligand 1-Linker-Ligand 2) step3->final_product ligand2 Ligand 2 (-COOH) ligand2->step3

Figure 2: Generalized PROTAC synthesis workflow.

Data Presentation

PROTAC IdentifierTarget ProteinE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Hypothetical PROTAC A Kinase XPomalidomideEthylenediamine Carbamate50>90Cancer Cell Line A
Hypothetical PROTAC B Bromodomain YVHL LigandMethylated Ethylenediamine Carbamate25>95Cancer Cell Line B

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific PROTAC molecule and experimental conditions.

Conclusion

This compound is a valuable synthetic intermediate for the construction of PROTAC linkers. Its structure allows for a modular and convergent approach to PROTAC synthesis, enabling the systematic variation of warheads and E3 ligase ligands to optimize degrader potency and selectivity. The protocols and conceptual framework provided herein offer a foundation for researchers and drug development professionals to leverage this class of linkers in the design and synthesis of novel therapeutics based on targeted protein degradation. Further exploration and optimization of linkers derived from this scaffold are anticipated to contribute significantly to the advancement of the PROTAC field.

Application Notes and Protocols: Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride as a versatile building block for the synthesis of N-methylated heterocyclic compounds, particularly focusing on the preparation of 4-methylpiperazin-2-ones. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group allows for selective reactions at the primary amine, enabling the construction of the heterocyclic core. Subsequent removal of the Cbz group provides access to the final unprotected heterocycle.

Introduction

This compound is a bifunctional organic molecule that serves as a valuable precursor in the synthesis of nitrogen-containing heterocycles. Its structure incorporates a primary amine and a Cbz-protected secondary amine. The Cbz group provides robust protection during initial synthetic steps and can be selectively removed under specific conditions, making this compound an ideal starting material for the multi-step synthesis of complex molecules. This document outlines the synthesis of 4-methyl-1-(benzyloxycarbonyl)piperazin-2-one, followed by the deprotection to yield 4-methylpiperazin-2-one.

Core Application: Synthesis of 4-Methylpiperazin-2-one

The synthesis of 4-methylpiperazin-2-one from this compound is a two-step process involving an initial N-acylation followed by an intramolecular cyclization and a final deprotection step.

Logical Workflow for the Synthesis of 4-Methylpiperazin-2-one

A Benzyl (2-aminoethyl)(methyl)carbamate (as free base) B N-Acylation with Chloroacetyl Chloride A->B Triethylamine, DCM C Intermediate: Benzyl (2-((2-chloroacetyl)amino)ethyl)(methyl)carbamate B->C D Intramolecular Cyclization (Base-mediated) C->D Strong Base (e.g., NaH) E Protected Heterocycle: 4-Methyl-1-(benzyloxycarbonyl)piperazin-2-one D->E F Cbz-Deprotection (e.g., Hydrogenolysis) E->F H₂, Pd/C G Final Product: 4-Methylpiperazin-2-one F->G

Caption: Synthetic workflow for 4-methylpiperazin-2-one.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1-(benzyloxycarbonyl)piperazin-2-one

This protocol details the N-acylation of the free base of Benzyl (2-aminoethyl)(methyl)carbamate followed by intramolecular cyclization.

Step 1: Free Base Generation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a slight excess of a tertiary amine base, such as triethylamine (TEA, 1.1 eq), at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to generate the free amine.

Step 2: N-Acylation with Chloroacetyl Chloride

  • To the solution containing the free amine, slowly add chloroacetyl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-chloroacetyl) intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude N-(2-chloroacetyl) intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide, portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the cyclization by TLC.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-methyl-1-(benzyloxycarbonyl)piperazin-2-one.

Reactant Molecular Weight ( g/mol ) Equivalents
Benzyl (2-aminoethyl)(methyl)carbamate HCl244.721.0
Triethylamine101.191.1
Chloroacetyl Chloride112.941.05
Sodium Hydride (60% dispersion in oil)40.001.2

Table 1: Stoichiometry for the synthesis of 4-methyl-1-(benzyloxycarbonyl)piperazin-2-one.

Step Typical Yield Purity (by HPLC)
N-Acylation85-95%>90% (crude)
Cyclization70-85%>98% (after chromatography)

Table 2: Expected yields and purity for the synthesis of the protected piperazinone.

Protocol 2: Deprotection of the Cbz Group

This protocol describes the removal of the benzyloxycarbonyl (Cbz) group to yield the final heterocyclic compound.

Method A: Catalytic Hydrogenolysis

  • Dissolve 4-methyl-1-(benzyloxycarbonyl)piperazin-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-methylpiperazin-2-one.

Method B: Nucleophilic Deprotection

For substrates sensitive to hydrogenation, a nucleophilic deprotection method can be employed.

  • Suspend 4-methyl-1-(benzyloxycarbonyl)piperazin-2-one (1.0 eq) and potassium phosphate tribasic (4.0 eq) in N,N-dimethylacetamide (DMAc).

  • Purge the suspension with nitrogen for 15 minutes.

  • Add 2-mercaptoethanol (2.0 eq) and stir the reaction mixture at 75 °C for 24 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Deprotection Method Reagents Typical Yield
Catalytic HydrogenolysisH₂, 10% Pd/C90-99%
Nucleophilic Deprotection2-Mercaptoethanol, K₃PO₄75-90%

Table 3: Comparison of Cbz-deprotection methods.

Signaling Pathways and Logical Relationships

The utility of this compound in heterocyclic synthesis is predicated on the differential reactivity of its two nitrogen atoms, which is controlled by the Cbz protecting group.

cluster_0 Protected Precursor cluster_1 Selective Reaction cluster_2 Cyclization cluster_3 Deprotection cluster_4 Final Product A Benzyl (2-aminoethyl)(methyl)carbamate B Primary Amine (Nucleophilic) A->B C Secondary Amine (Protected - Unreactive) D Reaction with Dielectrophile B->D E Cleavage of Cbz Group D->E F Heterocyclic Compound E->F

Application Notes and Protocols: Orthogonal Protection Strategy with Benzyl (2-aminoethyl)(methyl)carbamate and Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex molecules such as peptides, oligonucleotides, and pharmaceuticals, the strategic use of protecting groups is essential. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic route. This document details an orthogonal protection strategy employing a benzyl carbamate on a primary or secondary amine, exemplified by Benzyl (2-aminoethyl)(methyl)carbamate, and a tert-butyloxycarbonyl (Boc) group on another amine.

The core of this strategy lies in the differential lability of the Benzyl and Boc protecting groups. The Boc group is readily cleaved under acidic conditions, while the Benzyl carbamate is stable to acid but can be removed by hydrogenolysis. This orthogonality provides a robust and versatile tool for the selective functionalization of poly-functional molecules.[1][2][3][4][5]

Chemical Structures and Properties

A clear understanding of the protecting groups is crucial for their effective implementation.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
Benzyl (2-aminoethyl)carbamate hydrochloride C1=CC=C(C=C1)COC(=O)NCCN.Cl (structure for the non-methylated analogue)C10H15ClN2O2230.69A key building block with a primary amine and a Cbz-protected secondary amine.[6][7][8]
Di-tert-butyl dicarbonate (Boc Anhydride) (C(C)(C)OC(=O))2OC10H18O5218.25The most common reagent for introducing the Boc protecting group.[9][10]
tert-Butyloxycarbonyl (Boc) group -C(=O)OC(C)C--Acid-labile protecting group, stable to hydrogenolysis and basic conditions.[1][11][12]
Benzyl carbamate (Cbz or Z) group -C(=O)OCH2C6H5--Cleaved by hydrogenolysis or strong acids, stable to mild acidic and basic conditions.[13][14][15]

Orthogonal Deprotection Strategy

The orthogonality of the Boc and Benzyl (Cbz) protecting groups is the cornerstone of this synthetic strategy. One can be selectively removed while the other remains intact, allowing for sequential chemical transformations at different sites of a molecule.[2][4][5]

Orthogonal_Strategy Molecule Dual-Protected Intermediate (Boc-amine & Cbz-amine) Boc_Deprotection Boc Deprotection Molecule->Boc_Deprotection Mild Acid (e.g., TFA, HCl) Cbz_Deprotection Cbz Deprotection Molecule->Cbz_Deprotection Hydrogenolysis (e.g., H2, Pd/C) Free_Cbz_Amine Free Amine (Cbz Protected) Boc_Deprotection->Free_Cbz_Amine Free_Boc_Amine Free Amine (Boc Protected) Cbz_Deprotection->Free_Boc_Amine Further_Reaction1 Further Functionalization Free_Cbz_Amine->Further_Reaction1 Further_Reaction2 Further Functionalization Free_Boc_Amine->Further_Reaction2 Boc_Protection_Workflow Start Start: Amine Substrate Dissolve Dissolve amine in appropriate solvent (e.g., THF, Dioxane) Start->Dissolve Add_Base Add Base (e.g., TEA, NaOH) Dissolve->Add_Base Add_Boc2O Add Boc Anhydride ((Boc)2O) Add_Base->Add_Boc2O Stir Stir at Room Temp (monitor by TLC) Add_Boc2O->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (e.g., Chromatography) Workup->Purify End End: Boc-Protected Amine Purify->End Selective_Boc_Deprotection_Workflow Start Start: Boc, Cbz-protected diamine Dissolve Dissolve in Methanol Start->Dissolve Add_Acid Add HCl/EtOAc solution Dissolve->Add_Acid Stir Stir at Room Temp for 10h Add_Acid->Stir Concentrate Remove solvent by concentration Stir->Concentrate End End: Cbz-protected amine hydrochloride Concentrate->End Cbz_Deprotection_Workflow Start Start: Cbz-Protected Amine Dissolve Dissolve in suitable solvent (e.g., MeOH, EtOAc) Start->Dissolve Add_Catalyst Add 10% Pd/C Dissolve->Add_Catalyst Hydrogenate Purge with H2 (balloon or Parr shaker) Add_Catalyst->Hydrogenate Stir Stir vigorously at Room Temp Hydrogenate->Stir Filter Filter through Celite to remove Pd/C Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate End End: Free Amine Concentrate->End

References

Application Notes and Protocols for the Coupling of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of primary and secondary amines with amino acids is a fundamental transformation in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a versatile building block that can be used to introduce a protected and N-methylated ethylenediamine moiety. This modification can be valuable in drug discovery for several reasons. The N-methyl group can enhance metabolic stability by hindering enzymatic degradation, improve cell membrane permeability, and induce specific conformational constraints in the final molecule, potentially leading to increased potency and selectivity for its biological target.

These application notes provide a detailed protocol for the coupling of this compound with a protected amino acid, a critical step in the synthesis of novel peptidomimetics. The protocol addresses the challenges associated with coupling to a secondary amine, such as reduced nucleophilicity and steric hindrance, by recommending the use of highly efficient coupling reagents.

Data Presentation

The efficiency of the coupling reaction is highly dependent on the choice of coupling reagent, the specific amino acid being used, and the reaction conditions. The following table summarizes typical yields and reaction times for the coupling of N-methylated amines with amino acids using various common coupling reagents. This data provides a baseline for what researchers can expect when developing their specific synthetic route.

Coupling ReagentAdditiveBaseTypical Reaction Time (hours)Reported Yield Range (%)Key Considerations
HATU NoneDIEA1 - 490 - 98Highly efficient for sterically hindered couplings. Minimizes racemization.[1][2]
PyBOP HOBt or HOAtDIEA2 - 1285 - 95A robust phosphonium-based reagent. The addition of an additive is recommended to suppress racemization.[3][4]
HBTU HOBtDIEA2 - 880 - 95A common and cost-effective uronium-based reagent.[3][4]
DIC/HOBt HOBtNMM12 - 2470 - 90A classic carbodiimide method. Longer reaction times are often required.[5]

Note: Yields are highly dependent on the specific substrates, stoichiometry of reagents, and purification methods.

Experimental Protocols

This section provides a detailed protocol for the coupling of this compound with an N-protected amino acid in a solution-phase synthesis.

Materials and Reagents
  • This compound

  • N-protected amino acid (e.g., Boc-L-Alanine, Fmoc-L-Phenylalanine)

  • Coupling Reagent (e.g., HATU, PyBOP)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIEA), N-Methylmorpholine (NMM))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Reagents for work-up and purification (e.g., Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Protocol: Coupling using HATU
  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add DIEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and generate the free secondary amine.

    • Stir the solution at room temperature for 15-20 minutes.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve the N-protected amino acid (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF.

    • Add DIEA (2.0 equivalents) to this solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the flask containing the free amine.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to the N-methylation, the reaction may require 2-12 hours for completion.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the coupling reaction.

Coupling_Workflow cluster_amine_prep Amine Preparation cluster_acid_prep Carboxylic Acid Activation cluster_reaction Coupling and Purification amine_start Start with Benzyl (2-aminoethyl)(methyl)carbamate HCl add_base Add DIEA in DMF amine_start->add_base free_amine Generate Free Secondary Amine add_base->free_amine coupling Combine Activated Acid and Free Amine free_amine->coupling acid_start Start with N-Protected Amino Acid add_reagents Add HATU and DIEA in DMF acid_start->add_reagents activated_acid Pre-activate for 2-5 min add_reagents->activated_acid activated_acid->coupling reaction Stir at RT (2-12h) coupling->reaction workup Aqueous Work-up reaction->workup purification Silica Gel Chromatography workup->purification product Pure Coupled Product purification->product

Caption: Workflow for the coupling of Benzyl (2-aminoethyl)(methyl)carbamate with an N-protected amino acid.

Signaling Pathways

At present, there is no specific signaling pathway directly associated with the general structure resulting from the coupling of this compound and an amino acid. The biological activity and the signaling pathways modulated by the final molecule will be entirely dependent on the nature of the amino acid used and any further modifications or elaborations of the synthesized peptidomimetic. Researchers would need to design their final compound to target a specific biological pathway of interest.

The following is a generic representation of how such a synthesized molecule might interact with a cellular signaling pathway.

Signaling_Pathway Molecule Synthesized Peptidomimetic Receptor Cell Surface Receptor Molecule->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Regulates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Alters Biological_Response Cellular Response Gene_Expression->Biological_Response Leads to

Caption: Generic signaling pathway potentially modulated by a synthesized peptidomimetic.

References

Selective N-methylation using Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Selective N-methylation of Amines

Abstract

This document provides detailed application notes and experimental protocols for the selective N-methylation of primary and secondary amines, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. It first clarifies the role of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, identifying it as a protected amine building block rather than a methylating agent. Subsequently, it presents three robust and contemporary methods for selective N-methylation: the Eschweiler-Clarke reaction, ruthenium-catalyzed methylation using dimethyl carbonate, and ruthenium-catalyzed methylation using methanol. Each protocol is accompanied by quantitative data on substrate scope and yields, as well as diagrams illustrating the reaction mechanisms and workflows.

Clarification on the Role of this compound

Initial assessment of the topic "" indicates a misunderstanding of the compound's function. This compound is not a methylating agent. Its chemical structure reveals the presence of a benzyl carbamate (Cbz) group, which is a widely used protecting group for amines in organic synthesis. The Cbz group masks the reactivity of the primary amine, allowing for selective reactions at other sites of a molecule.

This compound is, therefore, a valuable synthetic building block, particularly in the construction of complex molecules such as peptides, peptidomimetics, and ligands for catalysis where a protected diamine is required. The hydrochloride salt form enhances its stability and handling properties. For researchers interested in selective N-methylation, the following sections detail established and efficient protocols using appropriate methylating agents.

Method 1: Eschweiler-Clarke Reaction for N-methylation of Amines

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[1] This reductive amination process is highly effective and avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[2][3] The reaction is typically performed at elevated temperatures and is valued for its simplicity and broad applicability to a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines.[1]

Experimental Protocol

A representative procedure for the Eschweiler-Clarke reaction is as follows:[3]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary or secondary amine (1.0 eq).

  • Add formic acid (3.0 eq) to the flask.

  • Add an aqueous solution of formaldehyde (37 wt. %, 3.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add a 1 M solution of hydrochloric acid to quench the reaction.

  • Basify the aqueous phase to a pH of 11 using a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methylated amine.

Data Presentation: Substrate Scope and Yields

The Eschweiler-Clarke reaction is applicable to a broad range of amines, with yields often exceeding 80%.[1]

EntrySubstrateProductYield (%)
1AnilineN,N-dimethylaniline>90
2BenzylamineN,N-dimethylbenzylamine>95
3PiperidineN-methylpiperidine>98
4MorpholineN-methylmorpholine>95
54-FluoroanilineN,N-dimethyl-4-fluoroaniline85-95
62-PhenylethylamineN,N-dimethyl-2-phenylethylamine>90

Reaction Mechanism

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_repeat For Primary Amines Amine R₂NH Hemiaminal R₂NCH₂OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O MethylatedAmine R₂NCH₃ Iminium->MethylatedAmine + HCOOH FormicAcid HCOOH CO2 CO₂ MethylatedAmine->CO2 (byproduct) RNH2 RNH₂ RNHCH3 RNHCH₃ RNH2->RNHCH3 Repeats RN_CH3_2 RN(CH₃)₂ RNHCH3->RN_CH3_2 Repeats

Eschweiler-Clarke reaction mechanism.

Method 2: Ruthenium-Catalyzed N-methylation using Dimethyl Carbonate

A modern and green approach to N-methylation involves the use of dimethyl carbonate (DMC) as a non-toxic methylating agent, catalyzed by a ruthenium complex.[4] This method allows for the selective synthesis of N-methylated tertiary amines from primary and secondary amines with good to excellent yields.[4] The reaction proceeds under a hydrogen atmosphere, where molecular hydrogen acts as the reducing agent.[4]

Experimental Protocol

A general procedure for this ruthenium-catalyzed N-methylation is as follows:

  • In an autoclave, combine the amine substrate (1.0 eq), Ru(acac)₃ (2 mol%), and a suitable ligand such as Triphos (3 mol%).

  • Add dimethyl carbonate (3.0 eq) and a solvent such as THF.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to 60 bar of H₂.

  • Heat the reaction mixture to 150 °C and stir for 18 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylated product.

Data Presentation: Substrate Scope and Yields

This method is effective for a variety of aromatic and aliphatic amines.

EntrySubstrateProductYield (%)
1AnilineN,N-dimethylaniline>99
24-MethoxyanilineN,N-dimethyl-4-methoxyaniline>99
34-Chloroaniline4-Chloro-N,N-dimethylaniline98
4BenzylamineN,N-dimethylbenzylamine95
5DibenzylamineN,N-dibenzylmethylamine92
6CyclohexylamineN,N-dimethylcyclohexylamine85

Experimental Workflow

DMC_Methylation_Workflow start Start reagents Combine Amine, Ru(acac)₃, Ligand, DMC, and THF in Autoclave start->reagents pressurize Pressurize with H₂ (60 bar) reagents->pressurize react Heat at 150°C for 18h pressurize->react workup Cool, Depressurize, and Concentrate react->workup purify Purify by Column Chromatography workup->purify product N-Methylated Amine purify->product

Workflow for Ru-catalyzed N-methylation with DMC.

Method 3: Ruthenium-Catalyzed N-methylation using Methanol

The use of methanol as a C1 source for N-methylation represents a highly atom-economical and sustainable approach.[5] This "borrowing hydrogen" methodology, often catalyzed by ruthenium complexes, involves the temporary oxidation of methanol to formaldehyde, which then undergoes reductive amination with the amine substrate.[5] The only byproduct of this reaction is water, making it an environmentally benign process.[5]

Experimental Protocol

A general procedure for the ruthenium-catalyzed N-methylation of amines with methanol is as follows:[5]

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq), a ruthenium catalyst such as (DPEPhos)RuCl₂PPh₃ (0.5 mol %, 0.005 eq), and a weak base like Cs₂CO₃ (0.5 mmol, 0.5 eq).

  • Add anhydrous methanol (1 mL) as the solvent and methylating agent.

  • Seal the Schlenk tube and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by chromatography on silica gel to yield the N-methylaniline product.

Data Presentation: Substrate Scope and Yields

This method shows excellent functional group tolerance, particularly for aniline derivatives.[5]

EntrySubstrateProductYield (%)
1AnilineN-methylaniline97
24-Fluoroaniline4-Fluoro-N-methylaniline96
34-MethylanilineN,4-dimethylaniline97
43-Methoxyaniline3-Methoxy-N-methylaniline98
54-AminobiphenylN-methyl-[1,1'-biphenyl]-4-amine95
62-NaphthylamineN-methylnaphthalen-2-amine94

Signaling Pathway (Borrowing Hydrogen Mechanism)

Borrowing_Hydrogen_Mechanism Methanol CH₃OH Formaldehyde CH₂O Methanol->Formaldehyde Dehydrogenation Ru_Catalyst [Ru] Ru_Hydride [Ru]-H₂ Ru_Catalyst->Ru_Hydride Borrows H₂ Imine RN=CH₂ Formaldehyde->Imine + RNH₂ Ru_Hydride->Ru_Catalyst Returns H₂ Amine RNH₂ Methylated_Amine RNHCH₃ Imine->Methylated_Amine Hydrogenation Water H₂O Imine->Water - H₂O

Borrowing hydrogen mechanism for N-methylation.

References

Troubleshooting & Optimization

Solubility issues of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My compound won't dissolve in my chosen organic solvent. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving the compound, please follow these initial steps:

  • Verify Solvent Polarity: Confirm that you are using a sufficiently polar solvent. Refer to the table below for guidance.

  • Increase Energy Input: Gently warming the mixture can increase both the rate of dissolution and the solubility limit.[1] Additionally, vigorous stirring or sonication can help overcome kinetic barriers to dissolution by increasing the surface area of the solid in contact with the solvent.[1]

  • Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

  • Particle Size Reduction: Grinding the solid material to a finer powder increases the surface area-to-volume ratio, which can lead to faster dissolution and improved solubility.[3][4]

Q3: Which solvents are recommended for this compound?

Due to its salt nature, polar solvents are the best starting point. The following table provides an expected qualitative solubility profile.

Solvent ClassRecommended SolventsExpected Solubility
High Polarity Water, Methanol (MeOH), Ethanol (EtOH)High. These protic solvents are generally effective at dissolving hydrochloride salts.[1]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good to Moderate. These are common and effective solvents for polar organic molecules and their salts.[1]
Moderate Polarity Acetonitrile (ACN), 2-Propanol (IPA)Low to Moderate. Solubility may be limited and highly dependent on the specific conditions. IPA is sometimes preferred for recrystallizing HCl salts.[5]
Low/Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate, HexanesVery Low / Insoluble. Direct dissolution in these solvents is unlikely to be successful for the hydrochloride salt form.[1][2]

Q4: Heating and stirring are not working. What is the most effective method to achieve solubility in a less polar solvent like DCM or THF?

The most reliable strategy is to convert the hydrochloride salt to its corresponding free amine.[1][2] The free amine is a neutral, less polar molecule and is significantly more soluble in a wider range of organic solvents.[1] This is achieved by neutralizing the hydrochloride with a suitable base. See the detailed protocol for this procedure below.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate the logical steps for troubleshooting solubility issues and the experimental workflow for converting the salt to the more soluble free amine.

start Solubility Issue: Compound does not dissolve check_solvent Step 1: Verify Solvent Choice Is the solvent polar (e.g., DMSO, DMF, MeOH)? start->check_solvent increase_energy Step 2: Increase Energy Input - Gently warm the mixture - Stir vigorously or sonicate check_solvent->increase_energy  Yes wrong_solvent Use a more polar solvent (e.g., DMF, DMSO) check_solvent->wrong_solvent No check_success1 Does it dissolve? increase_energy->check_success1 convert_amine Step 3: Chemical Modification Convert HCl salt to free amine check_success1->convert_amine No success Success: Proceed with experiment check_success1->success Yes check_success2 Does it dissolve in the desired non-polar solvent? convert_amine->check_success2 check_success2->success Yes fail Issue Persists: - Re-evaluate solvent system - Consider co-solvents - Verify compound identity/purity check_success2->fail No wrong_solvent->start Retry

Caption: Troubleshooting workflow for solubility issues.

start Start: Suspend HCl Salt in desired organic solvent (e.g., DCM) cool Cool suspension to 0 °C (ice bath) start->cool add_base Add tertiary amine base dropwise (e.g., TEA or DIPEA, 1.1 eq) cool->add_base stir Stir mixture at 0 °C for 15-30 minutes add_base->stir observe Observe formation of soluble free amine and precipitated base-HCl salt stir->observe use_directly Option A: Use resulting mixture directly in the next reaction step observe->use_directly filter Option B: Filter to remove precipitated salt observe->filter filtrate Collect filtrate containing the soluble free amine filter->filtrate end End: Use purified free amine solution filtrate->end

Caption: Workflow for converting HCl salt to free amine.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol determines the approximate solubility of the compound in a given solvent.

Materials:

  • This compound

  • Test solvents (e.g., DMSO, Methanol, DCM)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Graduated pipette or syringe

Methodology:

  • Preparation: Add a known small amount (e.g., 1 mg) of the compound to a clean vial.

  • Solvent Addition: Add the test solvent in small, measured increments (e.g., 100 µL).

  • Mixing: After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid against a dark background.

  • Iteration: Continue adding solvent increments until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent required. The approximate solubility can be expressed as <1 mg / [Total Volume] mL. For example, if 1 mg dissolves in 0.5 mL, the solubility is approximately 2 mg/mL.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any changes. Note if the compound precipitates upon cooling.

Protocol 2: Conversion of Hydrochloride Salt to Free Amine

This procedure neutralizes the HCl salt, making it soluble in less polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1]

Materials:

  • This compound

  • Anhydrous non-polar organic solvent (e.g., DCM)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Stir plate and magnetic stir bar

  • Ice bath

  • Syringe or dropping funnel

Methodology:

  • Suspension: Suspend the hydrochloride salt in the chosen anhydrous organic solvent (e.g., DCM) in a flask equipped with a stir bar.

  • Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control the reaction and minimize side products.

  • Base Addition: While stirring, slowly add 1.0-1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA) dropwise to the suspension.[1]

  • Reaction: Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and an insoluble precipitate of the tertiary amine hydrochloride salt (e.g., triethylamine hydrochloride).[1]

  • Result: The resulting mixture contains the dissolved free amine. It can often be used directly in a subsequent reaction step.[1] Alternatively, if the isolated free amine is required, the precipitated salt can be removed by filtration. The filtrate, containing the product, can then be used.

Caution: Free amines can be less stable than their hydrochloride salts. It is often recommended to prepare the free amine immediately before its intended use.[1]

References

Common side reactions with Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Disclaimer: The following guide is based on general principles of organic chemistry and carbamate synthesis. There is limited specific literature available on the side reactions and degradation pathways of this compound. The information provided is intended for guidance and troubleshooting in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of this compound, I observe a significant amount of a higher molecular weight byproduct. What could this be?

A1: A common side reaction in the synthesis of monosubstituted diamines is the formation of a disubstituted byproduct where both nitrogen atoms of the N-methylethylenediamine have reacted with benzyl chloroformate. This is more likely to occur if the diamine is not used in excess or if the benzyl chloroformate is added too quickly.

Troubleshooting:

  • Use a molar excess of N-methylethylenediamine relative to benzyl chloroformate.

  • Add the benzyl chloroformate solution dropwise to a cooled solution of the diamine to control the reaction rate and selectivity.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction time and minimize byproduct formation.

Q2: My final product shows impurities that appear to be related to the benzyl chloroformate reagent. What are these and how can I remove them?

A2: Benzyl chloroformate can degrade to form benzyl alcohol and, under certain conditions, toluene. It can also hydrolyze to form benzyl carbonate. These impurities can be carried through the workup.

Troubleshooting:

  • Ensure that the benzyl chloroformate used is of high purity and has been stored correctly.

  • After the reaction, a wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts.

  • Purification by column chromatography is often effective in separating the desired carbamate from less polar impurities like toluene and more polar impurities like benzyl alcohol.

Q3: I am concerned about the stability of my compound during storage. What are the potential degradation pathways?

A3: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the carbamate bond to yield N-methylethylenediamine, benzyl alcohol, and carbon dioxide. As a hydrochloride salt, the compound is in a more stable form, but exposure to high pH or elevated temperatures for prolonged periods should be avoided.

Storage Recommendations:

  • Store the compound in a cool, dry place, away from moisture.

  • Keep the container tightly sealed to prevent exposure to atmospheric moisture.

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Issue Potential Cause Recommended Action
Low Yield - Incomplete reaction. - Formation of water-soluble byproducts. - Loss of product during workup/purification.- Monitor reaction to completion via TLC/LC-MS. - Adjust stoichiometry (excess diamine). - Optimize extraction and purification steps.
Unexpected peaks in NMR/MS - Presence of starting materials. - Formation of disubstituted byproduct. - Urea formation (from isocyanate intermediate). - Degradation of benzyl chloroformate.- Compare spectra with known standards of starting materials. - Use purification techniques like column chromatography or recrystallization. - See Q1 and Q2 in the FAQ section.
Poor Solubility - Incorrect pH. - Presence of insoluble impurities.- Adjust pH of the solution; as a hydrochloride salt, it should be water-soluble. - Purify the compound to remove insoluble materials.

Experimental Protocols

General Synthesis of this compound

This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylethylenediamine (e.g., 2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve benzyl chloroformate (1 equivalent) in the same solvent and add it to the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates the consumption of the limiting reagent.

  • Workup:

    • Quench the reaction with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl in the same or another appropriate solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield this compound.

Visualizations

Synthesis and Side Reaction Pathway

G cluster_main Desired Reaction cluster_side Side Reaction NMED N-Methylethylenediamine Product Benzyl (2-aminoethyl)(methyl)carbamate NMED->Product 1 eq BzCl Benzyl Chloroformate BzCl->Product 1 eq NMED_side N-Methylethylenediamine Byproduct Disubstituted Byproduct NMED_side->Byproduct 1 eq BzCl_side Benzyl Chloroformate BzCl_side->Byproduct 2 eq G start Impurity Detected (e.g., by NMR/LC-MS) check_mw Determine Molecular Weight start->check_mw is_disub MW matches disubstituted product? check_mw->is_disub is_sm MW matches starting material? is_disub->is_sm No action_disub Optimize Stoichiometry (excess diamine) is_disub->action_disub Yes is_degrad MW matches reagent degradation product? is_sm->is_degrad No action_sm Increase Reaction Time/ Temperature is_sm->action_sm Yes purify Purify via Column Chromatography is_degrad->purify Yes action_disub->purify action_sm->purify action_degrad Use Fresh Reagent/ Purify G cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) Product Benzyl (2-aminoethyl)(methyl)carbamate NMED_acid N-Methylethylenediamine Product->NMED_acid BzOH_acid Benzyl Alcohol Product->BzOH_acid CO2_acid CO2 Product->CO2_acid NMED_base N-Methylethylenediamine Product->NMED_base BzOH_base Benzyl Alcohol Product->BzOH_base Carbonate Carbonate (CO3^2-) Product->Carbonate

How to improve the yield of reactions with Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS: 162576-01-4).[1] Our goal is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should consider in my reaction planning?

A1: this compound has three main functional groups that dictate its reactivity:

  • A secondary amine: This is the most likely site for reactions such as acylation, alkylation, and nucleophilic addition.

  • A benzyl carbamate (Cbz/Z group): This is a common protecting group for the primary amine. It is stable under many conditions but can be removed by catalytic hydrogenation or strong acidic conditions.

  • A hydrochloride salt: The compound is supplied as a hydrochloride salt, meaning the secondary amine is protonated. To make the amine nucleophilic and reactive, it must be neutralized with a base.

Q2: I am seeing low to no yield in my reaction where this compound is used as a nucleophile. What are the initial checks I should perform?

A2: Low yields often stem from issues with the reagents or reaction conditions. Here are the first steps to take:

  • Reagent Quality: Ensure all your starting materials are pure and dry. Carbamate synthesis reactions can be sensitive to moisture.[2]

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions. Use oven-dried glassware and anhydrous solvents to minimize moisture.[2]

  • Base Addition: The hydrochloride salt must be neutralized. Ensure you are using a suitable base in at least a stoichiometric amount to free the secondary amine for reaction.

  • Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine if the reaction is slow, stalled, or if side products are forming.[3]

Q3: What are common side reactions that can lead to a decrease in the yield of my desired product?

A3: Several side reactions can compete with your main reaction:

  • Formation of Symmetric Urea: If your reaction involves isocyanates, residual water can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea byproduct.[2]

  • N-Alkylation of the Starting Amine: In reactions involving alkylating agents, over-alkylation can occur if the reaction conditions are not well-controlled.

  • Reaction with Carbon Dioxide: The free secondary amine can react with atmospheric CO2, especially if left for extended periods, forming a carbamate salt. It's advisable to run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: How do I choose the right solvent and base for my reaction to optimize the yield?

A4: The choice of solvent and base is critical for reaction efficiency.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are often good choices as they can enhance the solubility of the reagents.[4]

  • Base: The strength of the base can significantly impact the reaction. For neutralizing the hydrochloride salt, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. In some cases, an inorganic base like sodium bicarbonate may also be suitable.[4]

Troubleshooting Guide: Low Reaction Yield

If you are experiencing low yields, this guide will help you identify and address the potential causes.

Troubleshooting Workflow

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Post-Reaction Checks start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents & Stoichiometry Correct? check_reagents->reagent_ok check_conditions 2. Assess Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup 3. Evaluate Workup & Purification workup_ok Workup & Purification Efficient? check_workup->workup_ok reagent_ok->check_conditions Yes purity Purity of Starting Materials (NMR, LC-MS) reagent_ok->purity No conditions_ok->check_workup Yes temp Temperature Optimization conditions_ok->temp No solution Yield Improved workup_ok->solution Yes extraction Correct pH for Extraction workup_ok->extraction No dryness Anhydrous Reagents & Solvents purity->dryness base Correct Base & Equivalence dryness->base base->check_reagents time Reaction Time Adjustment temp->time atmosphere Inert Atmosphere (N2/Ar) time->atmosphere atmosphere->check_conditions chromatography Appropriate Chromatography Conditions extraction->chromatography chromatography->check_workup

Caption: Troubleshooting decision tree for low reaction yield.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on carbamate synthesis, which can be extrapolated to reactions involving this compound.

ParameterCondition AYield ACondition BYield BCondition CYield CReference
Solvent Dichloromethane (DCM)68%Tetrahydrofuran (THF)72%Acetonitrile (ACN)85%[4]
Base Triethylamine (TEA)68%Sodium Bicarbonate72%4-DMAP (catalytic)85%[4]
Temperature 25 °C68%0 °C to 25 °C85%--[4]

Experimental Protocols

Here we provide a standard and an optimized protocol for a representative acylation reaction with an acyl chloride.

Protocol 1: Standard Acylation Procedure

This protocol outlines a basic procedure for the acylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve carbamate hydrochloride (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM cool Cool to 0°C dissolve->cool add_acyl Add Acyl Chloride (1.1 eq) dropwise cool->add_acyl warm Warm to Room Temperature add_acyl->warm stir Stir for 12 hours warm->stir wash Wash with water stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via column chromatography concentrate->purify

Caption: Standard experimental workflow for acylation.

Methodology:

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Acylation Procedure for Improved Yield

This optimized protocol incorporates changes to the solvent and base to enhance reaction efficiency.[4]

Methodology:

  • Dissolve this compound (1.0 equivalent) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous acetonitrile (ACN). Add diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Cool the mixture to 0-5 °C.

  • Add the acyl chloride (1.05 equivalents) dropwise.

  • Stir at 0-5 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the product by column chromatography.

This optimized protocol uses a more polar aprotic solvent (ACN) and a catalytic amount of DMAP, which can improve the rate and completeness of the carbamate formation.[4]

Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives are often designed as pharmacologically active agents. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as an antagonist to a G-protein coupled receptor (GPCR).

G compound Derivative of Benzyl (2-aminoethyl)(methyl)carbamate receptor GPCR compound->receptor Antagonist (Blocks) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical GPCR antagonism by a derivative compound.

References

Purification of reaction products containing Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low yield after purification. What are the potential causes and solutions?

A1: Low recovery of your target compound can stem from several factors during the purification process. Carbamates can be susceptible to degradation, particularly through hydrolysis.[1] Key factors include:

  • pH: Carbamates are prone to hydrolysis, especially under basic conditions. Maintaining a neutral or slightly acidic pH during extraction and purification is recommended.

  • Temperature: Elevated temperatures can accelerate the degradation of carbamates.[1] It is advisable to use lower temperatures during purification steps whenever feasible.

  • Compound Polarity: As a hydrochloride salt, the compound is highly polar and may have some solubility in aqueous phases during extraction, leading to loss. To minimize this, saturate the aqueous phase with sodium chloride to decrease the solubility of the organic salt.

  • Recrystallization Solvent: An inappropriate solvent system can lead to significant product loss. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q2: I am observing significant peak tailing during column chromatography of my compound on silica gel. How can I improve the peak shape?

A2: Peak tailing for amine compounds on silica gel is a common issue due to the acidic nature of silica, which interacts strongly with the basic amine. To mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will "neutralize" the acidic silanol groups on the silica surface and reduce tailing.

  • Alternative Stationary Phase: Consider using an alternative stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel, which are more compatible with basic compounds.

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an effective alternative. For basic amines, using a high pH mobile phase (with a pH-stable column) can deprotonate the amine, increasing its retention and improving peak shape.

Q3: What are the likely impurities in my crude this compound and how can I remove them?

A3: Potential impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted N-methyl-N'-benzylethylenediamine: This starting material can be removed by an acidic wash during an extraction procedure. The desired product, being a carbamate, is less basic and will remain in the organic layer, while the more basic diamine will be extracted into the aqueous acidic layer.

  • Di-substituted byproducts: If excess benzyl chloroformate is used, a di-substituted urea derivative might form. This less polar impurity can typically be separated by silica gel column chromatography.

  • Benzyl alcohol: This can be a byproduct of the reaction or from the decomposition of benzyl chloroformate. It can be challenging to remove by chromatography due to similar polarity with some carbamate products.[2] An aqueous wash may help reduce the amount of this impurity.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: Finding an effective recrystallization solvent requires some experimentation. Given the polar nature of the hydrochloride salt, polar protic solvents are a good starting point. Consider the following:

  • Single Solvent Systems: Try alcohols like isopropanol or ethanol. These solvents often dissolve carbamates at higher temperatures and allow for crystallization upon cooling.[3]

  • Solvent/Anti-Solvent Systems: A highly effective technique for salts is to dissolve the compound in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. For hydrochloride salts, 2-propanol with the addition of diethyl ether is often a successful combination.

Quantitative Data Summary

The following table provides representative data for the purification of carbamate compounds. Note that actual results will vary depending on the specific reaction conditions and the purity of the crude product.

ParameterRecrystallizationColumn ChromatographyExpected Purity
Recovery 60-85%50-80%>98%
Solvent System Isopropanol/Diethyl EtherDichloromethane/Methanol with 0.5% Triethylamine-
Typical Scale > 1 g100 mg - 5 g-

Experimental Protocols

Protocol 1: Recrystallization from a Solvent/Anti-Solvent System

This protocol describes a general method for the purification of this compound by recrystallization.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable polar solvent (e.g., isopropanol) at an elevated temperature (use a hot plate with stirring).

  • Addition of Anti-Solvent: Once fully dissolved, slowly add a less polar anti-solvent (e.g., diethyl ether) dropwise with continuous swirling until a persistent cloudiness is observed.

  • Redissolution: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation, do not disturb the flask during this period. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a suitable mobile phase system. A common system for polar amines is a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with the addition of 0.5% triethylamine to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Diagrams

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Purity > 95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No recrystallization Recrystallization purification_method->recrystallization column_chromatography Column Chromatography purification_method->column_chromatography recrystallization->check_purity recrystallization_issue Low Recovery or Oily Product? recrystallization->recrystallization_issue column_chromatography->check_purity chromatography_issue Peak Tailing or Poor Separation? column_chromatography->chromatography_issue change_solvent Optimize Solvent/Anti-Solvent System recrystallization_issue->change_solvent Yes check_temp Ensure Slow Cooling recrystallization_issue->check_temp Yes add_base Add Basic Modifier (e.g., TEA) to Mobile Phase chromatography_issue->add_base Yes change_stationary_phase Use Amine-Functionalized Silica or Alumina chromatography_issue->change_stationary_phase Yes change_solvent->recrystallization check_temp->recrystallization add_base->column_chromatography change_stationary_phase->column_chromatography

References

Technical Support Center: Deprotection of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deprotection of this compound?

The most common and widely used method for the deprotection of the benzyl carbamate (Cbz) group is catalytic hydrogenation.[1][2] This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.[1][2] It is generally favored for its mild reaction conditions and the clean byproducts, which are primarily toluene and carbon dioxide.[1]

Q2: What are the primary reasons for incomplete deprotection during catalytic hydrogenation?

Incomplete deprotection via catalytic hydrogenation can be attributed to several factors:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to poisoning by various functional groups, particularly those containing sulfur (e.g., thiols, thioethers). Residual sulfur-containing reagents from previous steps can also deactivate the catalyst.

  • Poor Catalyst Quality or Activity: The activity of the Pd/C catalyst can diminish over time or vary between batches. Using an old or low-quality catalyst can lead to incomplete reactions.

  • Inadequate Hydrogen Supply: Insufficient hydrogen pressure or leaks in the reaction setup can starve the reaction, leading to a stall.

  • Poor Mixing: In a heterogeneous reaction like this, efficient mixing is crucial to ensure the substrate has adequate access to the catalyst surface.

  • Solvent Choice: The choice of solvent can influence the reaction rate and efficiency. Protic solvents like methanol or ethanol are generally effective.[3]

Q3: Are there alternative methods for deprotection if catalytic hydrogenation fails?

Yes, several alternative methods can be employed when catalytic hydrogenation is not effective:

  • Acidic Cleavage: This method involves treating the carbamate with a strong acid. A common reagent is 33% hydrogen bromide in acetic acid (HBr/AcOH).[1] This approach is useful for substrates that are sensitive to reduction.[2]

  • Nucleophilic Cleavage: A milder, non-reductive and non-acidic alternative involves nucleophilic attack on the benzyl group. A recently developed protocol uses 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMAc).[4][5] This method is particularly advantageous for substrates with functionalities sensitive to both hydrogenation and strong acids.[4][5]

Troubleshooting Guide for Incomplete Deprotection

This guide addresses specific issues you might encounter during the deprotection of this compound.

Issue 1: The catalytic hydrogenation reaction is slow or stalls.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Poisoning Ensure the starting material is free from sulfur-containing impurities. If the substrate inherently contains sulfur, consider an alternative deprotection method like nucleophilic cleavage.
Poor Catalyst Quality Use a fresh, high-quality Pd/C catalyst. If deactivation is suspected, try a new batch.
Insufficient Hydrogen Ensure the reaction vessel is properly sealed and under a positive pressure of hydrogen. For reactions at atmospheric pressure, using a double-layered balloon can help maintain the hydrogen supply.[3] For more stubborn reactions, increasing the hydrogen pressure using a Parr shaker or a similar apparatus may be necessary.
Inadequate Mixing Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen.
Improper Solvent Protic solvents like methanol (MeOH) or ethanol (EtOH) are generally recommended for catalytic hydrogenation.[3] If solubility is an issue, other solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF) can be used.[6]

Experimental Workflow for Troubleshooting Catalytic Hydrogenation

cluster_start Start cluster_checks Initial Checks cluster_actions Corrective Actions cluster_alternatives Alternative Methods cluster_end End Start Incomplete Deprotection Observed Check_Catalyst Check Catalyst (Freshness, Quality) Start->Check_Catalyst Check_H2 Check H2 Supply (Pressure, Leaks) Start->Check_H2 Check_Mixing Check Mixing (Stirring Speed) Start->Check_Mixing Check_Purity Check Starting Material Purity Start->Check_Purity Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Start->Acid_Cleavage If hydrogenation repeatedly fails Nucleophilic_Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Start->Nucleophilic_Cleavage New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Increase_H2 Increase H2 Pressure Check_H2->Increase_H2 Optimize_Mixing Optimize Stirring Check_Mixing->Optimize_Mixing Purify_SM Purify Starting Material Check_Purity->Purify_SM Success Successful Deprotection New_Catalyst->Success Increase_H2->Success Optimize_Mixing->Success Purify_SM->Success Acid_Cleavage->Success Nucleophilic_Cleavage->Success

Caption: A troubleshooting workflow for incomplete catalytic hydrogenation.

Issue 2: Side products are observed during the deprotection reaction.

Possible Side Reactions and Solutions:

Side ReactionDeprotection MethodRecommended Action
Over-reduction Catalytic HydrogenationIf your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), consider using a more selective catalyst or switching to a non-reductive method like acidic or nucleophilic cleavage.
N-Benzylation Catalytic HydrogenationThis can occur if the reaction stalls. Ensure complete conversion by using an active catalyst and sufficient hydrogen.
Alkylation/Acylation Acidic CleavageThe benzyl cation formed during acidic cleavage can alkylate sensitive functional groups. If the solvent is a carboxylic acid (e.g., acetic acid), acylation of the deprotected amine can occur. Using milder Lewis acid conditions or a non-nucleophilic acid/solvent system can mitigate these side reactions.

Quantitative Data on Deprotection Methods

The following table summarizes typical reaction conditions and reported yields for various Cbz deprotection methods on different substrates. Please note that optimal conditions and yields may vary for this compound.

Deprotection MethodReagentsTypical ConditionsSubstrate ExampleYield (%)
Catalytic Hydrogenation H₂, 10% Pd/CMeOH or EtOH, rt, 1-24 hN-Cbz-aniline98[1]
N-Cbz-L-phenylalanine>95[1]
Transfer Hydrogenation Ammonium formate, 10% Pd/CMeOH, reflux, 1-3 hN-Cbz protected peptides>90[1]
Acidic Cleavage 33% HBr in Acetic Acidrt, 1-4 hN-Cbz protected amino acids~90
AlCl₃, HFIPrt, 2-16 hVarious N-Cbz aminesQuantitative[7]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °C, 24 hBenzyl 4-(4-bromophenyl)piperazine-1-carboxylateHigh[5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol describes a standard method for Cbz deprotection via catalytic hydrogenation.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the starting material)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., MeOH) in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst.

  • Wash the Celite™ pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary.

Deprotection Reaction and Workflow Diagram

cluster_reaction Deprotection Reaction cluster_workflow Experimental Workflow Start_Material Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride Product N-methyl-ethane-1,2-diamine Start_Material->Product H2, Pd/C Byproducts Toluene + CO2 Dissolve 1. Dissolve Substrate Add_Catalyst 2. Add Pd/C Dissolve->Add_Catalyst Hydrogenate 3. Introduce H2 Add_Catalyst->Hydrogenate Stir 4. Stir Hydrogenate->Stir Monitor 5. Monitor Progress (TLC/LC-MS) Stir->Monitor Filter 6. Filter Catalyst Monitor->Filter Concentrate 7. Concentrate Filter->Concentrate Purify 8. Purify Concentrate->Purify

References

Preventing di-substitution with Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing di-substitution, troubleshoot common issues, and answer frequently asked questions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in alkylation reactions?

The main challenge is controlling the reaction to prevent di-substitution. The starting material possesses a primary amine which, upon mono-alkylation, is converted into a secondary amine. This newly formed secondary amine is often more nucleophilic and less sterically hindered than the initial primary amine, leading to a second alkylation event that results in the formation of a di-substituted, tertiary amine byproduct. This over-alkylation can significantly reduce the yield of the desired mono-alkylated product and complicate purification.

Q2: How does the hydrochloride salt form of the starting material affect its reactivity?

The hydrochloride salt form means the primary amine is protonated as an ammonium salt. In this state, the nitrogen's lone pair is unavailable, rendering it non-nucleophilic and unreactive towards electrophiles.[1][2] To initiate the desired reaction, a base must be added to neutralize the ammonium salt and "free" the primary amine, making it nucleophilic. This property can be leveraged to control the reaction's initiation.

Q3: What are the most effective strategies to promote mono-substitution and prevent di-substitution?

Several key strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control: Using a large excess of the diamine starting material relative to the alkylating agent increases the statistical probability that the electrophile will react with the more abundant primary amine rather than the mono-alkylated product.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile in the reaction mixture, which helps to minimize the rate of the second alkylation reaction.[3]

  • Low Reaction Temperature: Conducting the reaction at lower temperatures reduces the overall reaction rate, which can enhance the selectivity for the initial, desired alkylation over the subsequent, undesired di-substitution.[3][4]

  • Competitive Protonation: By using the hydrochloride salt and carefully controlling the amount of added base (using slightly more than one equivalent), it's possible to generate the free primary amine for the initial reaction. The HCl byproduct from this reaction can then protonate the more basic mono-alkylated product, rendering it unreactive to further alkylation.[4]

  • Choice of Solvent and Base: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often used. The choice of a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to avoid side reactions.[3]

Q4: Is there a more reliable alternative to direct alkylation for achieving mono-substitution?

Yes, reductive amination is widely considered a superior and more controlled method for synthesizing secondary amines from primary amines.[3][5] This two-step, one-pot process involves reacting the primary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This method inherently avoids the problem of over-alkylation that plagues direct alkylation with alkyl halides.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: My reaction produces a significant amount of the di-substituted byproduct.

This is the most common problem encountered. The formation of over-alkylation products occurs because the mono-alkylated amine product is often more nucleophilic than the starting primary amine.

Troubleshooting Workflow: Minimizing Di-substitution

G start High Di-substitution Observed stoch Review Stoichiometry start->stoch conditions Adjust Reaction Conditions start->conditions base_solvent Evaluate Base & Solvent start->base_solvent alternative Consider Alternative Method start->alternative stoch_sol Increase excess of Benzyl (2-aminoethyl)(methyl)carbamate (e.g., 2-5 equivalents) stoch->stoch_sol conditions_sol1 Lower reaction temperature (e.g., 0°C to RT) conditions->conditions_sol1 conditions_sol2 Add alkylating agent slowly via syringe pump conditions->conditions_sol2 base_solvent_sol Use a hindered, non-nucleophilic base (e.g., DIPEA). Use polar aprotic solvent (MeCN, THF). base_solvent->base_solvent_sol alternative_sol Switch to Reductive Amination using corresponding aldehyde/ketone and NaBH(OAc)₃. alternative->alternative_sol

Caption: Troubleshooting decision tree for excessive di-substitution.

Issue 2: The reaction is very slow or does not proceed to completion.

Low reactivity can stem from several factors related to the starting materials and reaction conditions.

  • Insufficient Base: Since the starting material is a hydrochloride salt, at least one equivalent of base is required to neutralize it and free the primary amine for reaction. An additional equivalent is needed to scavenge the acid produced during the alkylation. Ensure you are using at least 2 equivalents of base.

  • Inactive Alkylating Agent: Verify the purity and reactivity of your alkylating agent. Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.

  • Low Temperature: While low temperatures improve selectivity, they also slow down the reaction rate. A balance must be struck. If the reaction is too slow at 0°C, consider allowing it to warm gradually to room temperature.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, a co-solvent or a different solvent system like DMF might be necessary.

Issue 3: How can I effectively separate the mono-alkylated product from the di-alkylated byproduct and starting material?

Separation can be challenging due to the similar nature of the compounds.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane, often with a small amount of triethylamine or ammonium hydroxide to prevent streaking of the amines on the silica gel) is critical for achieving good separation.

  • Acid/Base Extraction: The basicity of the primary amine starting material, the secondary amine product, and the tertiary amine byproduct are different. This can sometimes be exploited through a careful liquid-liquid extraction procedure at a controlled pH, although this is often difficult to perform with high efficiency.

  • Crystallization: If the desired mono-alkylated product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly on a larger scale.

Quantitative Data

Direct quantitative comparisons for this compound are not extensively documented in readily available literature. However, the following table, based on typical results for the N-alkylation of unprotected ethylenediamine, illustrates the expected trends in product distribution under various conditions.[6][7] This data should be used as a general guideline for optimization.

Table 1: Illustrative Product Distribution in Amine Alkylation

EntryAmine:Alkyl Halide RatioTemperatureAlkyl Halide AdditionBaseExpected Mono-alkylation YieldExpected Di-alkylation Yield
11:1Room TempAll at onceK₂CO₃~40-50%~30-40%
23:1 Room TempAll at onceK₂CO₃~70-80%~10-15%
33:10 °C All at onceK₂CO₃~75-85%~5-10%
43:10 °CSlow Addition DIPEA>85% <5%

Note: Yields are illustrative and will vary based on the specific alkylating agent, solvent, and reaction time.

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Direct Alkylation

This protocol is optimized to favor mono-alkylation by controlling stoichiometry, temperature, and reagent addition.

Workflow: Controlled Direct Alkylation

G A Dissolve Amine HCl (1.0 eq) & DIPEA (2.2 eq) in MeCN B Cool to 0 °C A->B C Add Alkyl Halide (0.8 eq) dropwise over 2-4h B->C D Stir at 0 °C to RT (Monitor by TLC/LC-MS) C->D E Aqueous Workup (e.g., NaHCO₃ wash) D->E F Purify by Column Chromatography E->F

Caption: Experimental workflow for selective mono-alkylation.

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material, followed by N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Alkylating Agent Addition: Prepare a solution of the alkylating agent (e.g., alkyl bromide or iodide, 0.8 equivalents) in a small amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 2-4 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the mono- and di-alkylated products.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Mono-Alkylation via Reductive Amination

This protocol is the preferred alternative for clean, selective mono-alkylation.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography if necessary.

References

Optimizing temperature for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct mono-N-Cbz protection of N-methylethylenediamine using benzyl chloroformate (Cbz-Cl). This approach is favored for its straightforward procedure. The reaction involves the nucleophilic attack of the primary amine group of N-methylethylenediamine on the electrophilic carbonyl carbon of benzyl chloroformate.

Q2: What is the primary side product in this synthesis, and how can its formation be minimized?

A2: The primary side product is the di-Cbz protected N,N'-bis(benzyloxycarbonyl)-N-methylethylenediamine. To minimize its formation, it is crucial to control the stoichiometry of the reagents. Using a slight excess of N-methylethylenediamine or a controlled amount of benzyl chloroformate (typically 1.0 to 1.1 equivalents) can favor mono-protection. Additionally, maintaining a low reaction temperature can enhance selectivity towards the desired mono-protected product.[1]

Q3: The reaction with benzyl chloroformate is exothermic. What are the safety concerns?

A3: The reaction of amines with benzyl chloroformate is exothermic and produces hydrochloric acid as a byproduct. Inadequate heat removal can lead to a runaway reaction. Key safety precautions include:

  • Controlled Reagent Addition: Add the benzyl chloroformate solution slowly to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat of reaction.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, which can hydrolyze benzyl chloroformate.

Q4: How is the hydrochloride salt of Benzyl (2-aminoethyl)(methyl)carbamate typically formed?

A4: After the protection reaction and purification of the free base, the hydrochloride salt is typically formed by dissolving the purified carbamate in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of hydrochloric acid (e.g., HCl in diethyl ether) until precipitation is complete.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Causes Troubleshooting Recommendations
Low Yield of Desired Product 1. Incomplete reaction.2. Formation of the di-Cbz byproduct.3. Loss of product during workup and purification.Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure completion.Stoichiometry Control: Use a slight excess of N-methylethylenediamine or carefully control the addition of benzyl chloroformate (1.0-1.1 eq).Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of benzyl chloroformate to improve selectivity.[1]Optimized Workup: Minimize aqueous washes if the product shows some water solubility. Ensure efficient extraction with an appropriate solvent.
High Level of Di-Cbz Byproduct 1. Excess of benzyl chloroformate used.2. Reaction temperature too high.3. Prolonged reaction time after the formation of the mono-Cbz product.Adjust Stoichiometry: Reduce the amount of benzyl chloroformate to near stoichiometric amounts.Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below).Reaction Time: Monitor the reaction and stop it once the starting diamine is consumed.
Product is an Oil and Difficult to Purify 1. Presence of residual solvent.2. Impurities acting as a eutectic mixture.Purification: Purify the resulting oil by silica gel column chromatography using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).[2]Salt Formation: Convert the oily free base to the hydrochloride salt, which is often a crystalline solid and easier to handle and purify.
Inconsistent Reaction Outcome 1. Reagent quality (especially benzyl chloroformate and N-methylethylenediamine).2. Presence of moisture.Reagent Quality: Use freshly opened or properly stored reagents. Benzyl chloroformate is sensitive to moisture.[3]Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate

This protocol describes the synthesis of the free base form of the target compound.

Materials:

  • N-methylethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve N-methylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.0 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of this compound

Materials:

  • Benzyl (2-aminoethyl)(methyl)carbamate (from Protocol 1)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified Benzyl (2-aminoethyl)(methyl)carbamate in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add the hydrochloric acid solution in diethyl ether dropwise.

  • A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation dissolve Dissolve N-methylethylenediamine and TEA in anhydrous DCM cool Cool to 0 °C dissolve->cool add_cbzcl Slowly add Cbz-Cl in anhydrous DCM cool->add_cbzcl react Stir at room temperature for 2-4 hours add_cbzcl->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup purify Column Chromatography workup->purify dissolve_base Dissolve purified free base in anhydrous ether purify->dissolve_base Purified Product add_hcl Add HCl in ether dissolve_base->add_hcl precipitate Collect precipitate add_hcl->precipitate dry Dry under vacuum precipitate->dry

Caption: Experimental workflow for the synthesis and salt formation.

troubleshooting_workflow start Low Yield of Product check_sm Starting material remaining? start->check_sm check_side_product Di-Cbz byproduct observed? check_sm->check_side_product No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reaction Side Reaction Dominates check_side_product->side_reaction Yes workup_loss Loss during Workup/Purification check_side_product->workup_loss No solution1 Increase reaction time and/or check reagent stoichiometry. incomplete_reaction->solution1 solution2 Lower reaction temperature (0 °C). Use stoichiometric Cbz-Cl. side_reaction->solution2 solution3 Optimize extraction pH. Minimize aqueous washes. workup_loss->solution3

Caption: Decision tree for troubleshooting low product yield.

References

Challenges in scaling up synthesis with Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of Mono-Cbz-Protected Intermediate

Symptoms:

  • Low isolated yield of the desired mono-protected product, Benzyl (2-aminoethyl)(methyl)carbamate.

  • Significant formation of di-protected byproducts or unreacted starting material (N-methylethylenediamine).

Possible Causes & Solutions:

CauseSolution
Incorrect Stoichiometry Carefully control the stoichiometry of benzyl chloroformate (Cbz-Cl) to N-methylethylenediamine. Use a slight excess of the diamine to favor mono-protection.
Inefficient Mixing On a larger scale, inefficient mixing can create localized high concentrations of Cbz-Cl, leading to di-protection. Ensure vigorous and homogeneous stirring. For large reactors, consider the use of baffles and appropriately designed impellers.
Reaction Temperature Too High The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and improve selectivity. Ensure the cooling bath is maintained at the target temperature throughout the addition of Cbz-Cl.
Inappropriate Base The choice and amount of base are critical. A weak or insufficient amount of base may not effectively neutralize the HCl generated, leading to incomplete reaction. A strong base might promote side reactions. Triethylamine (TEA) or sodium bicarbonate are commonly used.[1]
Problem 2: Formation of Impurities During Synthesis

Symptoms:

  • Presence of significant impurities in the crude product, such as N,N'-bis(benzyloxycarbonyl)-N,N'-dimethylethylenediamine (di-Cbz protected) or urea byproducts.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseSolution
Over-alkylation The mono-protected product can react further with Cbz-Cl to form the di-protected impurity. This is exacerbated by poor mixing and incorrect stoichiometry. Slow, controlled addition of Cbz-Cl is crucial.
Presence of Water Water can hydrolyze benzyl chloroformate, leading to the formation of benzyl alcohol and CO2. The presence of water can also lead to the formation of urea-type byproducts.[2] Ensure all glassware is dry and use anhydrous solvents.
Side Reactions with CO2 If the reaction is open to the atmosphere for extended periods, atmospheric CO2 can react with the amine to form carbamates, leading to complex mixtures.[3] Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.
Problem 3: Difficulties in Purification

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • Low recovery after crystallization.

Possible Causes & Solutions:

CauseSolution
Similar Polarity of Product and Impurities The polarity of the mono- and di-protected products can be very similar, making chromatographic separation challenging. Optimize the solvent system for column chromatography by testing various solvent ratios (e.g., hexanes:ethyl acetate). A shallow gradient elution may be necessary.[2]
Product Oiling Out During Crystallization The product may not crystallize cleanly and instead form an oil. Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) often works well. Seeding with a small crystal of pure product can induce crystallization.
Product is a Salt If the product is isolated as a hydrochloride salt, it may have very different solubility properties. For purification of the free base, an aqueous workup with a mild base to neutralize any HCl is necessary before extraction and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up the synthesis of this compound?

A1: The most critical step during scale-up is the selective mono-protection of N-methylethylenediamine with benzyl chloroformate. Challenges in heat and mass transfer become significant in larger reactors. Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, which can decrease selectivity and promote the formation of di-protected byproducts.[2] Therefore, ensuring adequate mixing and temperature control is paramount.

Q2: How can I minimize the formation of the di-Cbz-protected byproduct?

A2: To minimize di-protection, you should:

  • Use a slight excess of N-methylethylenediamine.

  • Add the benzyl chloroformate slowly and at a controlled rate to the cooled reaction mixture.

  • Ensure efficient stirring throughout the addition and the reaction.

  • Maintain a low reaction temperature (e.g., 0 °C).

Q3: What are the safety precautions for handling benzyl chloroformate?

A3: Benzyl chloroformate is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also sensitive to moisture and will decompose to release HCl gas.

Q4: How do I convert the final carbamate product to its hydrochloride salt?

A4: To form the hydrochloride salt, the purified Benzyl (2-aminoethyl)(methyl)carbamate (free base) is typically dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Experimental Protocols

Representative Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate

This protocol is a representative method for the selective mono-Cbz protection of N-methylethylenediamine.

Materials:

  • N-methylethylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylethylenediamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous DCM dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Benzyl (2-aminoethyl)(methyl)carbamate.

ParameterValue
Typical Yield 60-80% (highly dependent on reaction conditions and scale)
Purity (after chromatography) >95%

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_final Final Product Formation SM1 N-methylethylenediamine Reaction Selective N-Cbz Protection SM1->Reaction SM2 Benzyl Chloroformate SM2->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Salt HCl Salt Formation Purification->Salt FinalProduct Benzyl (2-aminoethyl)(methyl)carbamate HCl Salt->FinalProduct

Caption: A logical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Mono-Protected Product Check_Stoichiometry Check Stoichiometry (Diamine in excess?) Start->Check_Stoichiometry Check_Mixing Evaluate Mixing Efficiency (Homogeneous?) Check_Stoichiometry->Check_Mixing Yes Solution_Stoichiometry Adjust Stoichiometry: Increase diamine excess Check_Stoichiometry->Solution_Stoichiometry No Check_Temp Verify Reaction Temperature (Maintained at 0°C?) Check_Mixing->Check_Temp Yes Solution_Mixing Improve Mixing: Increase stir rate, use baffles Check_Mixing->Solution_Mixing No Solution_Temp Control Temperature: Ensure efficient cooling Check_Temp->Solution_Temp No Re_evaluate Re-evaluate and Re-run Check_Temp->Re_evaluate Yes Solution_Stoichiometry->Re_evaluate Solution_Mixing->Re_evaluate Solution_Temp->Re_evaluate

Caption: A decision tree for troubleshooting low yields in the mono-protection step.

References

Technical Support Center: Synthesis of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities typically include:

  • Unreacted N-methylethylenediamine: Due to its volatility and potential use in excess to favor monosubstitution.

  • Dibenzyl (ethane-1,2-diylbis(methylcarbamate)): The di-substituted byproduct formed when both nitrogen atoms of N-methylethylenediamine react with benzyl chloroformate.

  • Benzyl alcohol: Formed from the hydrolysis of the benzyl chloroformate starting material.

  • Residual solvents: From the reaction and workup steps.

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate. By comparing the spots of the reaction mixture with the starting materials, you can determine the extent of the reaction and the formation of the desired product and byproducts. For related benzyl carbamates, Rf values in a hexane/ethyl acetate (3:2) system have been reported to be around 0.3-0.4 for the desired product.[1]

Q3: What are the recommended purification methods for removing the identified byproducts?

A3: The most effective purification strategies are column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired monosubstituted product from the disubstituted byproduct and other impurities. Recrystallization is an excellent final step to obtain a highly pure product.

Q4: What are the optimal storage conditions for the purified this compound?

A4: The purified compound should be stored in a cool, dry place, away from moisture, to prevent hydrolysis of the carbamate and degradation of the hydrochloride salt.

Troubleshooting Guides

Issue 1: Presence of Unreacted N-methylethylenediamine in the Final Product

Symptoms:

  • A persistent amine-like odor in the product.

  • An additional spot on the TLC plate corresponding to the starting diamine.

  • Broad signals in the 1H NMR spectrum.

Troubleshooting Workflow:

start Impurity Detected: Unreacted N-methylethylenediamine wash Perform Acidic Wash start->wash extract Extract with Aqueous HCl wash->extract neutralize Neutralize Aqueous Layer & Extract Product (if needed) extract->neutralize column Column Chromatography neutralize->column end Pure Product column->end start Impurity Detected: Di-substituted Byproduct column Column Chromatography start->column gradient Use a Gradient Elution column->gradient recrystallize Recrystallization gradient->recrystallize end Pure Product recrystallize->end cluster_reaction Synthesis Reaction cluster_purification Purification Strategy N-methylethylenediamine N-methylethylenediamine Product Benzyl (2-aminoethyl)(methyl)carbamate N-methylethylenediamine->Product Monosubstitution (Desired) Byproduct_Di Dibenzyl (ethane-1,2-diylbis(methylcarbamate)) N-methylethylenediamine->Byproduct_Di Disubstitution (Side Reaction) Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Product Benzyl Chloroformate->Byproduct_Di Crude Product Mixture Crude Product Mixture Product->Crude Product Mixture Byproduct_Di->Crude Product Mixture Column Chromatography Column Chromatography Crude Product Mixture->Column Chromatography Separates by Polarity Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purity Enhancement Pure Product Pure Product Recrystallization->Pure Product Unreacted_SM Unreacted Starting Materials Unreacted_SM->Crude Product Mixture

References

Stability of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for many carbamates in aqueous solutions is hydrolysis of the carbamate linkage.[1][2] This process can be catalyzed by both acidic and basic conditions, leading to the cleavage of the carbamate bond.

Q2: Is this compound expected to be more stable under acidic or basic conditions?

A2: Generally, carbamates are more susceptible to hydrolysis under basic conditions.[1][3] The hydroxide ion can act as a potent nucleophile, attacking the carbonyl carbon of the carbamate. While acid-catalyzed hydrolysis also occurs, the rate is often significantly slower. However, the specific stability of this compound would need to be determined experimentally.

Q3: What are the likely degradation products of this compound upon hydrolysis?

A3: Under hydrolytic conditions, this compound is expected to degrade into benzyl alcohol, N-methylethylenediamine, and carbon dioxide. The initial hydrolysis would yield benzyl alcohol and (2-aminoethyl)(methyl)carbamic acid, which is unstable and subsequently decarboxylates.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation.[1] This method should be capable of separating the parent compound from its potential degradation products. UV detection is commonly used for compounds containing a benzyl group.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Complete degradation of the compound is observed immediately upon adding acid or base. The stress conditions (concentration of acid/base, temperature) are too harsh.Reduce the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N). Conduct the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures).
No degradation is observed after a prolonged period. The compound is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes.Increase the severity of the stress conditions (e.g., higher temperature, longer duration). Ensure your analytical method is validated for its ability to detect and quantify small amounts of degradation products.
Mass balance in HPLC analysis is less than 95%. Some degradation products may not be eluting from the column or are not being detected by the UV detector (e.g., lack a chromophore).Adjust the mobile phase composition or gradient to ensure all components are eluted. Consider using a more universal detector, such as a mass spectrometer (LC-MS), to identify all degradation products.
Irreproducible results between replicate experiments. Inconsistent experimental parameters such as temperature, pH, or sample preparation.Ensure precise control of all experimental variables. Use calibrated equipment and follow a standardized protocol meticulously.

Experimental Protocols

Forced Degradation Study: Acidic and Basic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in acidic and basic conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL.

3. Acid Hydrolysis Procedure:

  • To a volumetric flask, add an aliquot of the stock solution.

  • Add an equal volume of either 0.1 N HCl or 1 N HCl.

  • Dilute to the final volume with the appropriate acid solution to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Immediately neutralize the samples with an equivalent amount of NaOH to stop the degradation.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. Basic Hydrolysis Procedure:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH or 1 N NaOH instead of HCl.

  • Neutralize the samples at each time point with an equivalent amount of HCl.

  • Analyze the samples by HPLC.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • The method must be validated to ensure it can separate the parent compound from all significant degradation products.[1]

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound at 60 °C.

Table 1: Stability Data under Acidic Conditions (0.1 N HCl at 60 °C)

Time (hours)% Parent Compound Remaining% Degradation Product 1 (Benzyl Alcohol)Mass Balance (%)
0100.00.0100.0
298.51.499.9
497.12.899.9
894.35.599.8
1291.68.299.8
2483.716.199.8

Table 2: Stability Data under Basic Conditions (0.1 N NaOH at 60 °C)

Time (hours)% Parent Compound Remaining% Degradation Product 1 (Benzyl Alcohol)Mass Balance (%)
0100.00.0100.0
285.214.799.9
472.627.299.8
852.747.099.7
1236.962.899.7
2413.686.199.7

Visualizations

Experimental Workflow and Degradation Pathways

The following diagrams illustrate the experimental workflow for the forced degradation study and the potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic Condition (e.g., 0.1 N HCl, 60 °C) A->B C Basic Condition (e.g., 0.1 N NaOH, 60 °C) A->C D Withdraw Samples at Time Intervals B->D C->D E Neutralize to Stop Degradation D->E F Analyze by Stability- Indicating HPLC E->F G Quantify Parent and Degradation Products F->G

Caption: Workflow for Forced Degradation Study.

G cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) Parent Benzyl (2-aminoethyl)(methyl)carbamate Deg1_Acid Benzyl Alcohol Parent->Deg1_Acid Deg2_Acid (2-aminoethyl)(methyl)carbamic acid (unstable) Parent->Deg2_Acid Slow Deg1_Base Benzyl Alcohol Parent->Deg1_Base Deg2_Base (2-aminoethyl)(methyl)carbamic acid (unstable) Parent->Deg2_Base Fast Deg3_Acid N-methylethylenediamine + CO₂ Deg2_Acid->Deg3_Acid Decarboxylation Deg3_Base N-methylethylenediamine + CO₂ Deg2_Base->Deg3_Base Decarboxylation

Caption: Potential Hydrolytic Degradation Pathways.

References

Validation & Comparative

A Head-to-Head Comparison: Cbz vs. Boc Protecting Groups for Ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules, the selective protection of amine functionalities is a critical strategic consideration. For a symmetrical diamine like ethylenediamine, the ability to protect one or both nitrogen atoms with high efficiency and selectivity is paramount. This guide provides an objective comparison of two of the most widely utilized amine protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), in the context of their application to ethylenediamine. This analysis is supported by experimental data on their installation and cleavage, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

At a Glance: Key Differences Between Cbz and Boc

The fundamental distinction between the Cbz and Boc protecting groups lies in their stability and, consequently, their deprotection conditions. This difference forms the basis of their "orthogonality," a highly desirable feature in multi-step synthesis that allows for the selective removal of one group in the presence of the other.[1]

FeatureCbz (Carboxybenzyl)Boc (tert-butyloxycarbonyl)
Protecting Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Protection Conditions Typically basic conditions (e.g., NaHCO₃, NaOH) in aqueous/organic mixtures.[2]Flexible; can be performed under basic, neutral, or mildly acidic conditions in various solvents.[3]
Stability Stable to acidic and basic conditions.[4]Stable to bases, nucleophiles, and catalytic hydrogenation.[1][5]
Deprotection Conditions Catalytic hydrogenolysis (H₂, Pd/C); also removable with strong acids (e.g., HBr/AcOH).[4]Mild to strong acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl).[4]
Byproducts of Deprotection Toluene and CO₂Isobutylene and CO₂

Performance in the Protection of Ethylenediamine

Achieving selective mono-protection of ethylenediamine is a common challenge due to the potential for di-substitution.[3] Various strategies have been developed to favor the formation of the mono-protected product, such as the slow addition of the protecting agent or the in situ mono-protonation of the diamine to deactivate one of the amine groups.[3]

Mono-protection
Protecting GroupReagentTypical Yield (%)Reference
CbzBenzyl chloroformate (Cbz-Cl)~90%[2]
BocDi-tert-butyl dicarbonate (Boc₂O)80-87%[6]
Boctert-butyl (p-nitrophenyl) carbonate82-86%[7]
Di-protection

While specific yields for the di-protection of ethylenediamine are less commonly reported as the focus is often on mono-protection, the di-protected products can be obtained by using an excess of the protecting group reagent.

Experimental Protocols

Detailed methodologies for the protection and deprotection of ethylenediamine are crucial for reproducibility and optimization.

Cbz Protection and Deprotection

Protocol 1: Mono-Cbz-Protection of Ethylenediamine

  • Materials: Ethylenediamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve ethylenediamine (1.0 eq) in a mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (2.2 eq) to the solution.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis

  • Materials: N-Cbz-ethylenediamine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve N-Cbz-ethylenediamine (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected ethylenediamine.

Boc Protection and Deprotection

Protocol 3: Mono-Boc-Protection of Ethylenediamine (Acid-mediated)

  • Materials: Ethylenediamine, Methanol, Hydrochloric acid (HCl), Di-tert-butyl dicarbonate (Boc₂O), Water, Sodium hydroxide (NaOH).

  • Procedure:

    • Cool methanol to 0 °C and carefully add one equivalent of hydrochloric acid.

    • Slowly add one equivalent of ethylenediamine to the acidic solution at 0 °C and stir for 15-30 minutes at room temperature.[4]

    • Add water, followed by a solution of one equivalent of di-tert-butyl dicarbonate in methanol.[4]

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC.[4]

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with NaOH solution and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield N-Boc-ethylenediamine.[4]

Protocol 4: Boc-Deprotection using Trifluoroacetic Acid (TFA)

  • Materials: N-Boc-ethylenediamine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve N-Boc-ethylenediamine (1.0 eq) in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected ethylenediamine salt.

Visualizing the Chemistry: Workflows and Structures

To further clarify the processes and relationships discussed, the following diagrams are provided.

cluster_protection Protection of Ethylenediamine Ethylenediamine Ethylenediamine Mono_Protected Mono-Protected Ethylenediamine Ethylenediamine->Mono_Protected 1 eq. Protecting Agent (Cbz-Cl or Boc₂O) Di_Protected Di-Protected Ethylenediamine Mono_Protected->Di_Protected Excess Protecting Agent

Caption: General reaction scheme for the protection of ethylenediamine.

cluster_deprotection Orthogonal Deprotection Strategy Di_Protected N-Boc, N'-Cbz-Ethylenediamine Mono_Boc N-Boc-Ethylenediamine Di_Protected->Mono_Boc Hydrogenolysis (H₂, Pd/C) Mono_Cbz N-Cbz-Ethylenediamine Di_Protected->Mono_Cbz Acid (TFA or HCl) Ethylenediamine_Boc Ethylenediamine Mono_Boc->Ethylenediamine_Boc Acid (TFA or HCl) Ethylenediamine_Cbz Ethylenediamine Mono_Cbz->Ethylenediamine_Cbz Hydrogenolysis (H₂, Pd/C)

References

A Strategic Guide to Amine Protection: Unveiling the Advantages of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. While a plethora of amine protecting groups are at the disposal of the modern chemist, each presents a unique set of advantages and limitations. This guide provides a comprehensive comparison of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride with other commonly employed protecting groups, offering insights into its strategic application in complex molecular design, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a mono-protected diamine derivative. Structurally, it features a primary amine at one end of an ethyl chain and a secondary amine at the other, with the latter being protected by a benzyloxycarbonyl (Cbz or Z) group. The presence of a methyl group on the protected nitrogen further modulates its chemical properties. This unique architecture makes it a valuable building block, particularly in scenarios requiring differential reactivity of two amine functionalities within the same molecule.

The primary advantage of this reagent lies in the well-established chemistry of the Cbz protecting group, coupled with the versatility of a bifunctional ethylenediamine scaffold. The Cbz group, first introduced by Bergmann and Zervas in 1932, is renowned for its stability under a wide range of reaction conditions, yet it can be cleaved under specific and relatively mild protocols.

Comparative Analysis with Other Protecting Groups

The choice of an amine protecting group is dictated by its stability towards various reagents and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule. The most prevalent amine protecting groups in contemporary organic synthesis are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and the aforementioned Carboxybenzyl (Cbz).

The key distinction lies in their cleavage conditions: Boc is labile to acid, Fmoc is removed by base, and Cbz is typically cleaved by catalytic hydrogenolysis.[1] This orthogonality is the cornerstone of modern solid-phase peptide synthesis and other complex synthetic endeavors.

Data Presentation: A Comparative Overview
Protecting GroupStructureCleavage ConditionsStabilityKey AdvantagesPotential Limitations
Cbz (from Benzyl (2-aminoethyl)(methyl)carbamate HCl) Benzyl-O-(C=O)-Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids (HBr/AcOH); Nucleophilic attackStable to mild acid and baseRobustness; Multiple deprotection methods allow for flexibility; Byproducts are generally non-reactive.Incompatible with reducible functional groups (e.g., alkenes, alkynes) under hydrogenolysis; Catalyst poisoning can be an issue.
Boc (CH₃)₃C-O-(C=O)-Strong Acids (TFA, HCl)Stable to base and hydrogenolysisWidely used in peptide synthesis; Orthogonal to Cbz and Fmoc.Requires strong acid for cleavage which can be detrimental to sensitive substrates.
Fmoc Fluorenyl-CH₂-O-(C=O)-Basic Conditions (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysisMild deprotection conditions; Orthogonal to Boc and Cbz.The dibenzofulvene byproduct can undergo side reactions.

Experimental Protocols

Protocol 1: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This method is the most common for Cbz group removal and is valued for its mildness and clean reaction profile.

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Securely seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, typically via a balloon or a hydrogenation apparatus, and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Nucleophilic Deprotection of a Cbz-Protected Amine

This protocol offers an alternative to hydrogenolysis, particularly for substrates containing reducible functional groups.[2][3]

Materials:

  • Cbz-protected amine (1.0 equiv)

  • 2-Mercaptoethanol (2.0 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a reaction vessel, create a suspension of the Cbz-protected amine and potassium phosphate tribasic in N,N-dimethylacetamide.

  • Purge the suspension with an inert gas for several minutes.

  • Add 2-mercaptoethanol to the reaction mixture.

  • Heat the reaction to 75 °C and stir for 24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Mandatory Visualizations

G cluster_0 Synthetic Workflow with a Bifunctional Linker A Benzyl (2-aminoethyl)(methyl)carbamate HCl C Intermediate 1 A->C Reaction at primary amine B Molecule A with Electrophilic Site B->C E Intermediate 2 C->E Reaction at Cbz-protected amine D Molecule B with Reactive Group D->E F Cbz Deprotection E->F G Final Conjugate F->G

Caption: A generalized workflow illustrating the use of Benzyl (2-aminoethyl)(methyl)carbamate as a bifunctional linker in chemical synthesis.

Orthogonal_Deprotection cluster_acid Acidic Cleavage cluster_base Basic Cleavage cluster_h2 Hydrogenolysis Molecule Polyfunctional Molecule Boc-NHR Cbz-NHR' Fmoc-NHR'' Acid TFA or HCl Molecule:f0->Acid Selective Removal of Boc Base Piperidine/DMF Molecule:f2->Base Selective Removal of Fmoc H2 H₂ / Pd-C Molecule:f1->H2 Selective Removal of Cbz

Caption: Orthogonal deprotection strategies for Boc, Cbz, and Fmoc protecting groups.

Conclusion

This compound offers a unique combination of a robust and versatile protecting group with a bifunctional scaffold. Its primary advantage stems from the Cbz group's stability and the multiple, orthogonal deprotection strategies available, allowing for its selective removal in the presence of other protecting groups like Boc and Fmoc. The ethylenediamine backbone provides a convenient handle for introducing a secondary amine into a molecule while the primary amine remains free for further elaboration, or vice versa after deprotection. This makes it a strategic choice for the synthesis of complex molecules, including peptidomimetics, PROTACs, and other therapeutics where precise control over reactive amine functionalities is critical. Researchers and drug development professionals can leverage these features to design more efficient and elegant synthetic routes.

References

A Comparative Guide to Analytical Methods for the Characterization of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of pharmaceutical compounds. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, including chromatography and spectroscopy, to support research, development, and quality control activities.

Overview of Analytical Techniques

The characterization of this compound, a carbamate derivative, relies on a combination of chromatographic and spectroscopic techniques. Chromatographic methods are essential for separating the target compound from impurities and related substances, while spectroscopic methods provide detailed structural information.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, quantification, and purification of non-volatile and thermally labile compounds like carbamates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization is often required for carbamates to improve their volatility and thermal stability.[1]

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for the elucidation of molecular structure, providing detailed information about the chemical environment of individual atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in a molecule based on their characteristic infrared absorption.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or impurity profiling. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of carbamate derivatives.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Quantitative analysis, purity assessment, separation of non-volatile compounds.Robust, versatile, widely available.Limited structural information, detector response is compound-dependent.
LC-MS/MS HPLC separation coupled with tandem mass spectrometry.High-sensitivity quantitative analysis, impurity identification, structural confirmation.High selectivity and sensitivity, provides molecular weight and fragmentation data.Higher cost and complexity compared to HPLC-UV.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.[1]Identification and quantification of volatile and semi-volatile compounds.High resolution, sensitive, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds without derivatization.[1]
¹H and ¹³C NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed molecular structure, stereochemistry, and conformational analysis.Unambiguous structure elucidation.Lower sensitivity compared to MS, requires higher sample concentration.
FTIR Absorption of infrared radiation by molecular vibrations.Identification of functional groups.Fast, non-destructive, requires minimal sample preparation.Provides limited information on the overall molecular structure.

Quantitative Data Summary

Quantitative performance parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial for method selection, especially for impurity analysis. The following table presents typical performance data for the analysis of carbamates using different techniques. Note: Data for the specific title compound is limited; the values presented are representative of carbamate analysis in general.

TechniqueAnalyte TypeLinearity (R²)LODLOQAccuracy (Recovery %)Precision (RSD %)
HPLC-UV Carbamates>0.990.1 - 1 µg/mL0.3 - 3 µg/mL95 - 105%< 5%
LC-MS/MS Carbamates>0.9990.01 - 0.1 ng/mL0.03 - 0.3 ng/mL90 - 110%< 10%
GC-MS Derivatized Carbamates>0.990.01 - 0.1 µg/kg[2]0.03 - 0.3 µg/kg[2]80 - 120%[2]< 15%[2]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following sections provide representative experimental protocols for the characterization of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the purity assessment and quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase A to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and thermal lability of carbamates, a derivatization step is typically required for GC-MS analysis.[1]

  • Derivatization (Example with Trimethylsilyl (TMS) derivatizing agent):

    • Dry the sample thoroughly.

    • Add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

NMR Spectroscopy

For the structural elucidation of this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

  • Experiments:

    • ¹H NMR: To determine the proton environments and their connectivities.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete molecular structure by identifying through-bond correlations between protons and carbons.

  • Data Analysis: Process the spectra using appropriate software to assign chemical shifts and coupling constants.

FTIR Spectroscopy

To identify the characteristic functional groups.

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[3]

  • Analysis:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dry Sample B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat (60-70 °C) B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Total Ion Chromatogram (TIC) F->G H Mass Spectra Interpretation G->H I Library Search & Identification H->I

Caption: Workflow for GC-MS analysis with derivatization.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) A->C D Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Assign Chemical Shifts & Coupling Constants D->E F Assemble Structural Fragments E->F G Propose Final Structure F->G

Caption: Workflow for structural elucidation by NMR.

References

A Comparative Guide to Purity Analysis of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: HPLC vs. NMR and Other Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the purity of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the widely used High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data presentation. Furthermore, we will explore alternative methods to provide a holistic view of purity assessment strategies.

Introduction to this compound and its Purity

This compound is a chemical intermediate whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities can affect the reaction yield, introduce unwanted side products, and pose safety risks in the final drug product. Therefore, robust analytical methods are essential to accurately quantify the purity and identify any potential impurities.

Common impurities in the synthesis of this compound can arise from starting materials, by-products, and degradation products. The likely synthesis involves the reaction of N-methylethylenediamine with benzyl chloroformate. Potential impurities may include:

  • Starting Materials: N-methylethylenediamine, Benzyl chloroformate.

  • By-products: Dibenzyl carbonate (from the reaction of benzyl chloroformate with any residual benzyl alcohol), Benzyl alcohol (from hydrolysis of benzyl chloroformate).

  • Related Substances: Over-alkylated or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like this compound, a reverse-phase HPLC method is most suitable.

Experimental Protocol: HPLC

A typical reverse-phase HPLC method for the analysis of this compound would be as follows:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point, providing a non-polar stationary phase for interaction with the analyte.

  • Mobile Phase: A gradient elution is recommended to ensure good separation of the main peak from potential impurities with varying polarities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve the peak shape of the amine.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Acetonitrile over 20 minutes, followed by a 5-minute hold at 95% and a 5-minute re-equilibration at 5%.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection: UV detection at 254 nm, where the benzyl group exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

CompoundRetention Time (min)Peak AreaArea %
This compound12.5985000098.50
Impurity 1 (e.g., Benzyl alcohol)8.2500000.50
Impurity 2 (e.g., N-methylethylenediamine)3.1300000.30
Impurity 3 (e.g., Dibenzyl carbonate)15.8700000.70
Total -10000000100.00

Note: The retention times and peak areas are hypothetical and will vary based on the specific impurities and HPLC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination. It offers the advantage of not requiring a reference standard of the analyte itself and provides structural information simultaneously.[1] For hydrochloride salts, sample preparation may require special attention to ensure accurate quantification.[2][3]

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

A qNMR experiment for this compound would involve the following steps:

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a volumetric flask to a known volume. The use of an alkaline deuterated solvent might be beneficial for hydrochloride salts to improve solubility and signal consistency.[2]

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Pulse Sequence: A simple 90° pulse-acquire sequence is used.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate integration. This is typically 30-60 seconds.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard. For this compound, the signals for the benzylic protons (~5.1 ppm) or the aromatic protons (~7.4 ppm) are suitable.

Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

ParameterValue
Mass of Analyte (m_analyte)10.05 mg
Mass of Internal Standard (m_IS)5.02 mg
Molecular Weight of Analyte (MW_analyte)244.72 g/mol
Molecular Weight of Internal Standard (MW_IS)116.07 g/mol (Maleic Acid)
Purity of Internal Standard (P_IS)99.9%
Integral of Analyte Signal (I_analyte) - Benzylic CH₂10.00
Number of Protons for Analyte Signal (N_analyte)2
Integral of Internal Standard Signal (I_IS) - Olefinic CH5.15
Number of Protons for Internal Standard Signal (N_IS)2
Calculated Purity 98.2%

Comparison of HPLC and NMR

FeatureHPLCqNMR
Principle Separation based on differential partitioning between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Quantification Relative quantification based on peak area percentage (requires response factor for absolute).Absolute quantification using an internal standard without the need for a reference standard of the analyte.
Sensitivity High sensitivity, capable of detecting trace impurities.Generally lower sensitivity than HPLC, may not detect impurities below a certain level (~0.1%).
Information Provided Purity, number of impurities, and their relative abundance. Retention time provides limited identity.Purity, structural confirmation of the main component, and identification of impurities with known structures.
Sample Throughput High, with automated systems.Lower, due to longer acquisition times for quantitative accuracy.
Destructive Yes, the sample is consumed.No, the sample can be recovered.

Alternative Analytical Techniques

While HPLC and NMR are the primary methods, other techniques can provide complementary information on the purity of this compound.

  • Elemental Analysis (EA): This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements in a sample.[4][5] The experimental percentages are compared to the theoretical values for the pure compound. A close match (typically within ±0.4%) indicates high purity.[6] It is a valuable tool for confirming the elemental composition but does not provide information on the nature of organic impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7][8] It is particularly useful for determining the content of residual solvents and water.[9][10] A significant weight loss at temperatures below the decomposition point of the compound can indicate the presence of volatile impurities.

TechniquePrincipleInformation ProvidedLimitations
Elemental Analysis Combustion of the sample and quantification of the resulting gases.Elemental composition (C, H, N, etc.) and confirmation of the molecular formula.Does not identify or quantify organic impurities.
Thermogravimetric Analysis Measurement of mass change as a function of temperature.Content of volatile impurities (e.g., water, residual solvents).Does not identify the volatile components or quantify non-volatile impurities.

Visualizing the Workflow and Comparison

Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis Sample Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride Sample HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep qNMR_Prep Weigh Sample & Internal Std. Dissolve in Deuterated Solvent Sample->qNMR_Prep HPLC_Analysis Inject into HPLC System HPLC_Prep->HPLC_Analysis HPLC_Data Chromatogram (Peak Areas) HPLC_Analysis->HPLC_Data HPLC_Result Purity (%) by Area Normalization HPLC_Data->HPLC_Result qNMR_Analysis Acquire ¹H-NMR Spectrum qNMR_Prep->qNMR_Analysis qNMR_Data Spectrum (Signal Integrals) qNMR_Analysis->qNMR_Data qNMR_Result Purity (%) by Calculation qNMR_Data->qNMR_Result Technique_Comparison center Purity Analysis of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride HPLC HPLC (High Resolution Separation) center->HPLC Quantitative Impurity Profile qNMR qNMR (Absolute Quantification, Structure) center->qNMR Absolute Purity & Identity EA Elemental Analysis (Elemental Composition) center->EA Formula Confirmation TGA TGA (Volatile Impurities) center->TGA Solvent/Water Content

References

Efficacy of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in constrained peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Urea-Bridge Cyclization in Constrained Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The conformational constraint of peptides is a critical strategy in medicinal chemistry to enhance their therapeutic properties, including metabolic stability, target affinity, and cell permeability. While various methods exist for peptide cyclization, this guide focuses on the use of urea-bridge formation as a robust method for constraining peptides and compares its efficacy with other common techniques. This guide will delve into the synthesis of urea-bridged cyclic peptides, offering a practical alternative in the absence of specific literature on Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride for this application.

Introduction to Peptide Constraint Strategies

Linear peptides often suffer from poor bioavailability due to enzymatic degradation and inherent flexibility, which can lead to reduced receptor affinity. Constraining a peptide's structure can overcome these limitations. Common strategies include:

  • Lactam Bridges: Formation of an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) amino acids.

  • Disulfide Bridges: Covalent linkage between the thiol groups of two cysteine residues.

  • Peptide Stapling: Introduction of a hydrocarbon staple to stabilize α-helical conformations.

  • Click Chemistry: Use of bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition, to form a stable triazole linkage.

  • Urea Bridges: Formation of a urea bond between two amine-containing side chains.

This guide will focus on the formation of urea bridges as a method for side-chain-to-side-chain cyclization and compare it to the well-established lactam bridge strategy.

Urea-Bridge Cyclization: A Viable Alternative

The formation of a urea bond offers a distinct approach to peptide cyclization, providing a rigid and stable linkage. This method typically involves the reaction of an amine-containing side chain with an activated carbonyl source, such as phosgene or its safer equivalents like triphosgene or 1,1'-carbonyldiimidazole (CDI). The resulting cyclic urea-bridged peptides have shown promise in various therapeutic areas, including as inhibitors of protein-protein interactions.[1][2][3]

General Workflow for Urea-Bridge Peptide Cyclization

The synthesis of urea-bridged cyclic peptides can be performed on a solid support, which simplifies purification. The general workflow involves the selective deprotection of two amine-containing side chains, followed by reaction with a carbonylating agent to form the urea bridge.

G cluster_0 Linear Peptide Synthesis (SPPS) cluster_1 Urea Bridge Formation cluster_2 Final Steps start Resin s1 Fmoc-AA Coupling Cycles start->s1 s2 Linear Peptide on Resin s1->s2 b1 Selective Deprotection of Amine Side Chains s2->b1 b2 Reaction with Carbonylating Agent (e.g., Triphosgene, CDI) b1->b2 b3 Urea Bridge Formation b2->b3 f1 Cleavage from Resin b3->f1 f2 Purification (HPLC) f1->f2 end Cyclic Urea-Bridged Peptide f2->end

Fig. 1: General workflow for solid-phase synthesis of urea-bridged cyclic peptides.

Comparative Analysis: Urea vs. Lactam Bridges

The choice of cyclization strategy can significantly impact the final peptide's conformation and biological activity. Here, we compare key aspects of urea and lactam bridges.

FeatureUrea BridgeLactam Bridge
Bond Type Urea (-NH-CO-NH-)Amide (-CO-NH-)
Precursor Amino Acids Two amine-containing residues (e.g., Lys, Orn, Dab)One acidic (Asp, Glu) and one basic (Lys, Orn) residue
Reagents Carbonylating agents (Triphosgene, CDI)[4][5][6]Standard peptide coupling reagents (e.g., HATU, HOBt)
Stability Generally high proteolytic stabilityGood proteolytic stability
Conformational Impact Can introduce rigidity and influence secondary structure, such as α-helicity.[3]Well-studied for stabilizing α-helices and β-turns.[7][8]
pH Sensitivity Stable over a wide pH range.Amide bond is generally stable.

A study by Lella and colleagues investigated the impact of replacing a lactam bridge with a urea bridge in competence-stimulating peptide (CSP) analogs of Streptococcus pneumoniae. Their findings revealed that this modification could alter the biological activity, in some cases converting an inhibitor into an activator for non-native receptors, highlighting the significant influence of the bridge chemistry on peptide-receptor interactions.[3]

Quantitative Comparison of Cyclization Efficiencies

While a direct comparison involving a carbamate linker is not available, data from various studies on peptide cyclization provides insights into the expected efficiencies of different methods. The yield and purity of cyclic peptides are highly sequence-dependent and influenced by the reaction conditions.

Cyclization MethodPeptide Sequence/SystemPurity (Crude)Yield (Isolated)Reference
On-resin Lactamization L2f peptide on ProTide resin>95%Not specified--INVALID-LINK--[9]
Solution-phase Lactamization L2m peptideLower than on-resinNot specified--INVALID-LINK--[9]
On-resin Thiol-ene Ac-CRGDSfK(alkene)-NH₂Not specifiedHigh (photoreaction)--INVALID-LINK--[10]
Urea Bridge Formation RGD tetrapeptideHigh affinity demonstratedNot specified--INVALID-LINK--[1]
Head-to-Tail (PyBOP) Cyclohexapeptides and larger≥99.96% quantitativeNot specified--INVALID-LINK--[11]

Note: The data presented is from different studies and direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Urea-Bridged Peptide

This protocol is a generalized procedure based on methodologies described for the synthesis of urea-containing peptides.[6]

  • Linear Peptide Synthesis: The linear peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The two amino acids that will form the urea bridge are incorporated with orthogonally protected side chains (e.g., Lys(ivDde)).

  • Selective Deprotection: The ivDde protecting groups are removed by treating the resin-bound peptide with a solution of 2-5% hydrazine in DMF.

  • Urea Bridge Formation:

    • The resin is washed thoroughly with DMF.

    • A solution of triphosgene (0.5 equivalents per amine group) in anhydrous DCM is added to the resin, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents per amine group).

    • The reaction is allowed to proceed for 1-2 hours at room temperature. The progress can be monitored using a Kaiser test.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship of Reagents in Urea Bridge Formation

G cluster_0 Reactants cluster_1 Intermediates & Products P Peptide with two free amine side chains I Isocyanate Intermediate (on one amine side chain) P->I reacts with T in presence of B T Triphosgene (or CDI) B Base (e.g., DIPEA) CP Cyclic Urea-Bridged Peptide I->CP intramolecularly reacts with second amine side chain

References

Literature review of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride applications

Author: BenchChem Technical Support Team. Date: December 2025

A Literature Review of Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride: Applications and Comparative Context

Introduction

This compound is a chemical compound belonging to the carbamate class. While specific, in-depth research on this particular molecule is limited, its structural features—a benzyloxycarbonyl (Cbz) protected diamine—place it in a category of compounds with significant utility in organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. This guide provides a comprehensive review of its potential applications by examining the well-established roles of the broader carbamate family and related mono-protected diamine building blocks. It also offers a comparative look at alternative synthetic tools and methodologies.

The carbamate group is a key structural motif in numerous approved drugs and prodrugs.[1][2] Carbamate derivatives are noted for their chemical and proteolytic stability, their ability to permeate cell membranes, and their resemblance to peptide bonds, making them a subject of great interest in modern drug discovery.[3][4]

Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 162576-01-4
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Appearance White to off-white solid
Primary Function Organic Synthesis Intermediate, Building Block

Comparative Landscape: The Role of Carbamates in Synthesis and Medicine

This compound's primary utility is as a mono-protected diamine, a crucial class of building blocks in multi-step synthesis. The Cbz group serves as a protecting group for one of the amine functionalities, allowing for selective reaction at the other amine. This is a common strategy to build complex molecules in a controlled manner.

Applications of the Carbamate Functional Group

The carbamate moiety is not just a tool for synthesis; it is also an integral part of many bioactive molecules.

Table 2: Diverse Applications of Carbamate-Containing Compounds

Application AreaDescriptionExamples
Therapeutic Agents The carbamate group is a core structural feature in many approved drugs, contributing to their biological activity.[4]Felbamate (antiepileptic), Rivastigmine (for Alzheimer's disease), Mitomycin C (anticancer)[4][5]
Prodrugs Carbamates are used to mask a functional group of a parent drug to improve its bioavailability, stability, or to reduce side effects.[3][6]Irinotecan (anticancer), Bambuterol (for asthma)[3]
Amine Protecting Groups In organic synthesis, carbamates are among the most common protecting groups for amines due to their stability and predictable cleavage conditions.[1][7]Benzyloxycarbonyl (Cbz), tert-Butoxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Peptide Synthesis Carbamate-based protecting groups (like Fmoc and Boc) are fundamental to solid-phase peptide synthesis. Carbamates can also be used as stable surrogates for peptide bonds.[1][7]Synthesis of peptide-based drugs and research tools.
PROTAC Linkers Bifunctional molecules like the target compound can be used as linkers in Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[8]
Agrochemicals Carbamate esters are a major class of insecticides, herbicides, and fungicides.[1]Carbaryl, Aldicarb
Comparison with Alternative Amine Protecting Groups

The Cbz group in this compound is one of several common choices for amine protection. The selection of a protecting group is critical and depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule.

Table 3: Comparison of Common Carbamate-Based Amine Protecting Groups

Protecting GroupStructureCommon Cleavage ConditionsStability
Benzyloxycarbonyl (Cbz) Benzyl-O-(C=O)-Catalytic hydrogenation (e.g., H₂, Pd/C); strong acids (HBr in acetic acid).Stable to mild acids and bases.
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-Strong acids (e.g., trifluoroacetic acid, HCl in dioxane).Stable to catalytic hydrogenation and mild bases.
Fluorenylmethyloxycarbonyl (Fmoc) Fm-CH₂-O-(C=O)-Mild bases (e.g., 20% piperidine in DMF).Stable to acids and catalytic hydrogenation.

Experimental Protocols

While specific experimental data for the application of this compound is not published, the following are detailed, generalized protocols for key transformations relevant to this class of compounds.

Protocol 1: Selective Mono-Carbamate Protection of a Diamine

This protocol describes a general method for the selective protection of one amine in a symmetric diamine, a foundational step for creating building blocks like the title compound.[9]

  • Dissolution: Dissolve the diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acidification: Cool the solution in an ice bath (0 °C). Add one equivalent of a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) dropwise. This protonates one of the amino groups, rendering it non-nucleophilic.

  • Addition of Protecting Group: While maintaining the temperature at 0 °C, slowly add the carbamate-forming reagent (e.g., Benzyl chloroformate for Cbz protection, or Di-tert-butyl dicarbonate for Boc protection) (1.0 equivalent).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove any unreacted protecting group reagent.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mono-protected diamine can be purified by column chromatography if necessary.

Protocol 2: Deprotection of a Cbz-Protected Amine

This protocol describes the removal of the Cbz group, which would be the next step in a synthesis utilizing a Cbz-protected building block.

  • Setup: Dissolve the Cbz-protected amine in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or conduct the reaction in a hydrogenation apparatus. Purge the flask with hydrogen gas.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, often wetted with solvent.

  • Concentration: Remove the solvent from the filtrate under reduced pressure to yield the deprotected amine.

Visualizing Synthetic and Biological Pathways

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products Diamine H₂N-R-NH₂ (Diamine) Protonation 1. Mono-protonation (Selective Deactivation) Diamine->Protonation Acid HX (1 equiv. Acid) Acid->Protonation CbzCl Benzyl Chloroformate (Cbz-Cl) Carbamoylation 2. Carbamoylation (Selective Protection) CbzCl->Carbamoylation Protonation->Carbamoylation Workup 3. Aqueous Workup & Extraction Carbamoylation->Workup MonoProtected Cbz-NH-R-NH₂ (Mono-Protected Diamine) Workup->MonoProtected

G cluster_normal Normal Synaptic Function cluster_inhibition Carbamate Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolyzes ACh Carbamate Carbamate Inhibitor AChE_Inhibited Carbamoylated AChE (Inactive Enzyme) Carbamate->AChE_Inhibited Carbamoylates active site ACh_Buildup ACh Accumulation in Synapse AChE_Inhibited->ACh_Buildup Prevents ACh hydrolysis

G cluster_pathways Synthetic Pathways BuildingBlock Mono-Protected Diamine (e.g., Cbz-NH-R-NH₂) Pathway1 Reaction at Free Amine BuildingBlock->Pathway1 Intermediate1 Intermediate A (Cbz-NH-R-NH-R¹) Pathway1->Intermediate1 Pathway2 Deprotection Intermediate2 Intermediate B (H₂N-R-NH-R¹) Pathway2->Intermediate2 Pathway3 Reaction at Newly Freed Amine FinalProduct Complex Molecule (R²-NH-R-NH-R¹) Pathway3->FinalProduct Intermediate1->Pathway2 Intermediate2->Pathway3

Conclusion

While this compound does not have a well-documented history of specific applications in peer-reviewed literature, its chemical structure strongly positions it as a valuable intermediate in organic synthesis. As a mono-protected diamine, it is likely utilized as a building block for the construction of more complex molecules, such as pharmaceutical agents, peptidomimetics, or as a linker in bioconjugation and PROTAC development.[8][10][11]

The broader family of carbamates demonstrates a vast range of applications, from life-saving medicines to essential tools in synthetic chemistry.[1][3] By understanding the established roles of Cbz-protected amines and mono-protected diamines, researchers can infer the potential utility of this compound. Future research and publications will be necessary to delineate its specific performance characteristics and advantages compared to other synthetic building blocks.

References

Benchmarking Benzyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of parallel synthesis and combinatorial chemistry, the choice of building blocks and linkers is paramount to the efficiency and success of generating compound libraries. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a mono-protected diamine, serves as a valuable reagent in this field. Its utility stems from the orthogonal stability of the benzyloxycarbonyl (Cbz) protecting group, which allows for selective deprotection and functionalization of the two amine groups. This guide provides an objective comparison of the performance of this compound with common alternatives, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic strategy.

Performance Comparison of Mono-Protected Diamine Linkers

The selection of a mono-protected diamine in parallel synthesis is often dictated by the desired orthogonality with other protecting groups in the synthetic scheme, as well as its stability under various reaction conditions. The most common alternatives to the Cbz-protected amine are the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected analogues.

Table 1: Comparison of Key Performance Parameters for Mono-Protected Diamine Linkers

FeatureBenzyl (2-aminoethyl)(methyl)carbamate (Cbz-protected)N-Boc-(2-aminoethyl)(methyl)carbamate (Boc-protected)N-Fmoc-(2-aminoethyl)(methyl)carbamate (Fmoc-protected)
Typical Coupling Yield 85-95%90-98%>95%
Cleavage Conditions Hydrogenolysis (e.g., H₂, Pd/C), strong acid (HBr/AcOH)Moderate to strong acid (e.g., TFA)20% Piperidine in DMF
Typical Cleavage Yield >90%>95%>95%
Orthogonality Orthogonal to Boc and Fmoc groups.Orthogonal to Cbz and Fmoc groups.Orthogonal to Boc and Cbz groups.
Stability to Acid Stable to mild acid (TFA).Labile.Stable.
Stability to Base Stable.Stable.Labile.
Key Advantages Stable to both acidic and basic conditions commonly used in SPPS.Easily removed with TFA, compatible with automated synthesizers.Mild, base-labile removal allows for use with acid-sensitive substrates.
Potential Drawbacks Requires catalytic hydrogenation for cleavage, which may not be compatible with all functional groups (e.g., alkenes, alkynes).Acidic cleavage may not be suitable for acid-sensitive moieties.Piperidine can be problematic for some sensitive sequences.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the immobilization and subsequent elaboration of a Cbz-protected diamine on a solid support in a parallel synthesis workflow.

Protocol 1: Immobilization of Benzyl (2-aminoethyl)(methyl)carbamate on a Solid Support

Objective: To covalently attach the Cbz-protected diamine to a solid support for subsequent synthetic modifications.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Parallel synthesis reaction block

Procedure:

  • Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Amine Neutralization: In a separate flask, dissolve this compound (2.5 mmol) in DMF (5 mL) and add DIPEA (5.0 mmol) to neutralize the hydrochloride salt.

  • Immobilization: Add the neutralized amine solution to the swollen resin. Heat the reaction mixture to 60°C and agitate for 16 hours.

  • Washing: Allow the resin to cool to room temperature. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Acylation of the Resin-Bound Secondary Amine

Objective: To perform an acylation reaction on the free secondary amine of the immobilized linker.

Materials:

  • Resin from Protocol 1

  • Carboxylic acid (3.0 mmol)

  • HBTU (2.9 mmol)

  • DIPEA (6.0 mmol)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin (1.0 mmol) in DMF (10 mL) for 30 minutes.

  • Activation: In a separate vial, dissolve the carboxylic acid and HBTU in DMF (5 mL). Add DIPEA and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small sample can be cleaved to check the reaction completion by LC-MS.

Visualizing Synthetic Workflows

Graphical representations of experimental workflows and chemical pathways provide a clear and concise understanding of the synthetic process.

experimental_workflow cluster_immobilization Immobilization cluster_synthesis Parallel Synthesis cluster_cleavage Cleavage & Analysis Resin_Swelling Resin Swelling Amine_Neutralization Amine Neutralization Coupling_to_Resin Coupling to Resin Amine_Neutralization->Coupling_to_Resin Washing_Drying_1 Washing & Drying Coupling_to_Resin->Washing_Drying_1 Acylation Acylation of Secondary Amine Washing_Drying_1->Acylation Washing_1 Washing Acylation->Washing_1 Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) Washing_1->Cbz_Deprotection Washing_2 Washing Cbz_Deprotection->Washing_2 Further_Functionalization Further Functionalization Washing_2->Further_Functionalization Washing_3 Washing Further_Functionalization->Washing_3 Final_Cleavage Final Cleavage from Resin Washing_3->Final_Cleavage Purification_Analysis Purification & Analysis (LC-MS) Final_Cleavage->Purification_Analysis

Caption: General workflow for parallel synthesis using a solid-supported Cbz-protected diamine linker.

orthogonal_deprotection Start Multi-Protected Molecule on Solid Support Fmoc_Removal Fmoc Removal (Base: Piperidine) Start->Fmoc_Removal Boc_Removal Boc Removal (Acid: TFA) Start->Boc_Removal Cbz_Removal Cbz Removal (Hydrogenolysis) Start->Cbz_Removal Fmoc_Deprotected Free Amine for Further Coupling Fmoc_Removal->Fmoc_Deprotected Boc_Deprotected Free Amine for Further Coupling Boc_Removal->Boc_Deprotected Cbz_Deprotected Free Amine for Further Coupling Cbz_Removal->Cbz_Deprotected

Caption: Orthogonal deprotection strategies for common amine protecting groups in solid-phase synthesis.

Cost-benefit analysis of using Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical manufacturing, the selection of appropriate protecting groups is a critical decision that significantly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, a key intermediate in the synthesis of complex molecules, particularly for the introduction of a protected N-methylethylenediamine moiety. We will objectively compare its performance with common alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis.

Executive Summary

This compound, utilizing the benzyloxycarbonyl (Cbz or Z) protecting group, presents a compelling option for the large-scale protection of N-methylethylenediamine. Its primary advantages lie in the crystallinity it often imparts to intermediates, simplifying purification by recrystallization, and the relatively lower cost of the protecting agent, benzyl chloroformate. However, the deprotection method, typically catalytic hydrogenation, poses challenges in terms of specialized equipment and catalyst handling on an industrial scale.

Alternatives such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups offer milder deprotection conditions, which can be advantageous for sensitive substrates. The choice between these protecting groups ultimately depends on a careful evaluation of the specific synthetic route, including the stability of other functional groups, the desired orthogonality of deprotection steps, and the overall economic considerations of the manufacturing process.

Comparative Analysis of Amine Protecting Groups

The selection of a protecting group for N-methylethylenediamine is a crucial step that dictates the subsequent synthetic strategy. The differential reactivity of the primary and secondary amines in this substrate allows for regioselective protection, a key consideration in multi-step syntheses.

Protecting GroupReagentTypical Site of ProtectionProtection Yield (Typical)Deprotection ConditionsKey Advantages in Large-Scale SynthesisKey Disadvantages in Large-Scale Synthesis
Cbz (Benzyloxycarbonyl) Benzyl Chloroformate (Cbz-Cl)Secondary Amine (typically)Good to ExcellentCatalytic Hydrogenation (e.g., H₂, Pd/C)- Cost-effective reagent.[1]- Protected intermediate is often crystalline, facilitating non-chromatographic purification.[1]- Hydrogenation requires specialized high-pressure reactors.- Catalyst handling and removal can be challenging.- Potential for catalyst poisoning.
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O)Secondary Amine (typically)ExcellentAcidic conditions (e.g., TFA, HCl)- Mild deprotection conditions.- High protection yields.- Reagent is more expensive than Cbz-Cl.- Strong acids may not be suitable for acid-labile substrates.
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSuPrimary Amine (typically)Good to ExcellentBasic conditions (e.g., Piperidine)- Mild, base-labile deprotection.- Orthogonal to acid-labile and hydrogenolysis-labile groups.[2]- Reagent is the most expensive of the three.- Base-labile conditions may not be suitable for all substrates.

Cost Analysis of Starting Materials

The economic viability of a large-scale synthesis is heavily dependent on the cost of raw materials. The following table provides an approximate cost comparison for the key reagents required for the introduction of each protecting group. Prices are indicative and can vary based on supplier, purity, and volume.

ReagentProtecting GroupApproximate Cost (USD/kg)
N-Methylethylenediamine-50 - 100
Benzyl ChloroformateCbz30 - 60
Di-tert-butyl dicarbonateBoc100 - 200
Fmoc-ClFmoc> 500

Experimental Protocols

Synthesis of this compound

This protocol is based on the general procedure for the N-Cbz protection of amines.

Materials:

  • N-Methylethylenediamine

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric Acid (HCl) in a suitable solvent (e.g., isopropanol)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve N-methylethylenediamine (1.0 equivalent) and sodium carbonate (1.1 equivalents) in a mixture of dichloromethane and water at 0°C.

  • Addition of Cbz-Cl: Slowly add a solution of benzyl chloroformate (1.05 equivalents) in dichloromethane to the stirred reaction mixture, maintaining the temperature between 0-5°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl (2-aminoethyl)(methyl)carbamate.

  • Salt Formation and Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Deprotection of this compound

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equivalent) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

  • Hydrogenation: Purge the vessel with an inert gas, then introduce hydrogen gas (typically via a balloon or from a cylinder for larger scale) and stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours.

  • Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected N-methylethylenediamine, typically as its hydrochloride salt.

Visualizations

G Synthesis Workflow of Benzyl (2-aminoethyl)(methyl)carbamate HCl cluster_synthesis Protection Step cluster_purification Purification and Salt Formation N-Methylethylenediamine N-Methylethylenediamine Reaction_Vessel Reaction_Vessel N-Methylethylenediamine->Reaction_Vessel Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->Reaction_Vessel Benzyl_(2-aminoethyl)(methyl)carbamate Benzyl_(2-aminoethyl)(methyl)carbamate Reaction_Vessel->Benzyl_(2-aminoethyl)(methyl)carbamate Na2CO3, DCM/H2O Purification_Step Purification_Step Benzyl_(2-aminoethyl)(methyl)carbamate->Purification_Step HCl_solution HCl_solution HCl_solution->Purification_Step Final_Product Benzyl (2-aminoethyl)(methyl)carbamate HCl Purification_Step->Final_Product Precipitation G Orthogonal Deprotection Strategies cluster_deprotection Deprotection Conditions Protected_Diamine N-Protected-N'-methylethylenediamine Cbz Cbz-Protected Protected_Diamine->Cbz Boc Boc-Protected Protected_Diamine->Boc Fmoc Fmoc-Protected Protected_Diamine->Fmoc Hydrogenolysis H2, Pd/C Cbz->Hydrogenolysis Acid TFA or HCl Boc->Acid Base Piperidine Fmoc->Base

References

Safety Operating Guide

Proper Disposal of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, fostering a culture of safety and environmental responsibility.

This compound should be handled as a hazardous substance, requiring strict adherence to established disposal protocols. The primary route of disposal is through a licensed and approved hazardous waste disposal facility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

Hazard Summary and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), Lab coat
Eye IrritationH319: Causes serious eye irritationSafety goggles or face shield
Respiratory IrritationH335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound and contaminated materials.

  • Waste Collection:

    • Collect waste this compound, including surplus or non-recyclable solutions, in a designated and compatible container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible waste streams. Consult the Safety Data Sheet (SDS) for information on incompatible materials.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and absorbent pads, must also be treated as hazardous waste.

    • Place these materials in the same designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, avoid creating dust.

    • Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.

    • Carefully sweep or shovel the absorbed material into the designated hazardous waste container.

  • Storage:

    • Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible substances.

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, state, and federal regulations for waste manifests and record-keeping. The US EPA guidelines for classification are listed in 40 CFR 261.3.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in Labeled Hazardous Waste Container ppe->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate spill Manage Spills with Inert Absorbent segregate->spill store Store Securely in a Cool, Dry, Ventilated Area segregate->store No spill spill->store If spill occurs contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs incineration Disposal via Incineration at Approved Facility contact_ehs->incineration

Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's safety officer to ensure full compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.